Propargyl-PEG4-acid
説明
Structure
3D Structure
特性
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-12(13)14/h1H,3-11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBXAUWIPBFEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-32-6 | |
| Record name | 4,7,10,13-tetraoxahexadec-15-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Propargyl-PEG4-acid
Introduction:
Propargyl-PEG4-acid is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in bioconjugation, chemical biology, and drug development.[1] Its structure is meticulously designed to feature three key components: a terminal propargyl group, a central hydrophilic PEG4 spacer, and a terminal carboxylic acid. This configuration allows for a stepwise and controlled conjugation of different molecules.[2] The hydrophilic PEG linker enhances the solubility of the molecule and its conjugates in biological applications.[1] this compound serves as a critical building block in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and Proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.[1][3]
Core Molecular Structure
The chemical structure of this compound is defined by its three functional domains: the propargyl group, the PEG4 spacer, and the carboxylic acid. Its systematic IUPAC name is 4,7,10,13-Tetraoxahexadec-15-ynoic acid.[1][2]
-
Propargyl Group (Terminal Alkyne): At one terminus of the molecule is a propargyl group, which contains a terminal alkyne (C≡CH). This functional group is a key reactant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This reaction allows for the efficient and specific formation of a stable triazole linkage with molecules bearing an azide group.[3][5]
-
PEG4 Spacer: The central part of the linker is a tetraethylene glycol (PEG4) spacer. This hydrophilic chain, composed of four repeating ethylene glycol units, imparts several beneficial properties. It significantly increases the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications.[4][5] Furthermore, the PEG spacer provides a flexible, long-chain bridge that can reduce steric hindrance between the conjugated molecules.[2]
-
Carboxylic Acid Group: The other terminus of the molecule features a carboxylic acid (-COOH). This functional group can be readily conjugated to primary amine groups (-NH2) present on biomolecules like proteins, peptides, or other synthetic constructs.[4][5] The reaction typically requires the use of carbodiimide activators, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide bond.[2][5]
The orthogonal nature of the alkyne and carboxylic acid reactive groups allows for sequential conjugation strategies, providing precise control over the synthesis of complex molecular architectures.[2]
Caption: Chemical structure of this compound.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₆ | [1][2][4] |
| Molecular Weight | 260.28 g/mol | [1][2] |
| CAS Number | 1415800-32-6 | [1][2][3][4] |
| Appearance/Form | Liquid | [1] |
| Purity | ≥95% or 98% (varies by supplier) | [2][4] |
| Density | 1.164 g/mL | [1] |
| Refractive Index | n/D 1.460 | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |
| Storage | -20°C | [1][4] |
Experimental Protocols & Methodologies
Detailed, application-specific experimental protocols are typically developed within individual research laboratories and are not available from commercial supplier documentation. However, the reactivity of the terminal groups dictates the general methodologies employed.
1. Amide Bond Formation (Carboxylic Acid Group):
-
Objective: To conjugate the carboxylic acid terminus of this compound to a molecule containing a primary amine.
-
General Protocol Outline: The carboxylic acid is first activated using a carbodiimide reagent like EDC. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate ester. This activated linker is then reacted with the amine-containing molecule in a suitable buffer (typically pH 7.2-8.0) to form a stable amide bond.[2][4][5]
Caption: Workflow for amine conjugation.
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Objective: To conjugate the propargyl (alkyne) terminus to a molecule containing an azide group.
-
General Protocol Outline: This "click chemistry" reaction involves reacting the alkyne-containing this compound (or its amine-conjugated derivative) with an azide-bearing molecule.[3] The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). The reaction proceeds rapidly in aqueous solutions to yield a stable triazole linkage.[3][5]
Caption: Click chemistry conjugation workflow.
References
An In-depth Technical Guide to Propargyl-PEG4-acid: Properties, Specifications, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-acid is a heterobifunctional linker molecule that has gained significant traction in the fields of chemical biology and drug discovery. Its unique architecture, featuring a terminal alkyne group and a carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG) spacer, makes it a versatile tool for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical properties, specifications, and key applications of this compound, with a focus on its role in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Specifications
This compound is a viscous, colorless to light yellow liquid. Its chemical structure and key properties are summarized in the tables below.[1] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial feature for biological applications.[2][3][4]
| Identifier | Value |
| IUPAC Name | 3-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)propanoic acid |
| CAS Number | 1415800-32-6[1][2] |
| Molecular Formula | C12H20O6[2] |
| Molecular Weight | 260.28 g/mol |
| Specification | Value |
| Appearance | Viscous Liquid[1] |
| Color | Colorless to light yellow[1] |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage | Store at -20°C for long-term stability[1] |
Experimental Protocols
This compound's utility stems from its two reactive functional groups, which can be addressed orthogonally. The carboxylic acid is typically reacted with primary amines to form stable amide bonds, while the terminal alkyne is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of this compound to an amine-containing molecule (e.g., a protein, peptide, or a synthetic construct) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction vial, combine this compound (1 equivalent) with EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.2 equivalents) in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This forms the more stable NHS ester intermediate.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A molar excess of the activated linker (typically 5-20 fold) is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the propargyl group of a this compound conjugate to an azide-functionalized molecule.
Materials:
-
Propargyl-functionalized molecule (from Protocol 1)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0
-
DMSO or DMF for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the propargyl-functionalized molecule, azide-functionalized molecule, CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
-
Click Reaction:
-
In a reaction vial, dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1.1-1.5 equivalents) in the Reaction Buffer. Small amounts of DMSO or DMF can be used to aid solubility.
-
Add THPTA to the reaction mixture (final concentration ~1 mM).
-
Add CuSO4 to the reaction mixture (final concentration ~0.1-0.5 mM).
-
Initiate the reaction by adding sodium ascorbate (final concentration ~2-5 mM).
-
Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis.
-
Application in PROTAC Development: Synthesis of an Ibrutinib-Based BTK Degrader
A prominent application of this compound is in the synthesis of PROTACs. These bifunctional molecules induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The following outlines a representative workflow for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK), using the BTK inhibitor Ibrutinib as the warhead and recruiting an Inhibitor of Apoptosis Protein (IAP) E3 ligase.[1]
This synthetic strategy leverages the orthogonal reactivity of this compound. First, the carboxylic acid is activated and coupled to an amine-functionalized Ibrutinib analogue. The resulting propargyl-tagged Ibrutinib is then "clicked" to an azide-modified IAP ligand to yield the final PROTAC.
Mechanism of Action: PROTAC-Mediated BTK Degradation
The synthesized Ibrutinib-IAP PROTAC functions by inducing the formation of a ternary complex between BTK and the IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BTK, marking it for degradation by the 26S proteasome.
This targeted protein degradation approach offers several advantages over traditional inhibition, including the potential to address drug resistance and target proteins that have been historically considered "undruggable."
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, favorable solubility, and dual-functional nature enable the straightforward construction of complex molecular architectures. The experimental protocols and the application example provided in this guide highlight its significance in the development of next-generation therapeutics like PROTACs. As the field of targeted protein degradation continues to expand, the utility of linkers such as this compound will undoubtedly grow, facilitating the creation of novel and effective treatments for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG4-acid, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a robust two-step synthetic pathway and details purification methodologies to achieve high-purity material suitable for research and drug development applications.
Overview and Specifications
This compound is a hydrophilic linker featuring a terminal alkyne group for "click" chemistry reactions and a carboxylic acid for amide bond formation. The tetraethylene glycol (PEG4) spacer enhances solubility and provides flexibility to the linked molecules.
Table 1: Physicochemical Properties and Purity Specifications
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | [1] |
| Molecular Weight | 260.29 g/mol | [2] |
| Appearance | Colorless to light yellow viscous liquid/oil | [3] |
| Purity (typical) | >95% - 98% | [1][2][4] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage | -20°C, desiccated | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Williamson Ether Synthesis: Formation of the intermediate, Propargyl-PEG4-alcohol, from tetraethylene glycol and propargyl bromide.
-
Oxidation: Conversion of the terminal alcohol of the intermediate to a carboxylic acid.
Experimental Protocol: Step 1 - Synthesis of Propargyl-PEG4-alcohol
This protocol is based on the principles of the Williamson ether synthesis.
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tetraethylene glycol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0°C and add propargyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG4-alcohol.
Experimental Protocol: Step 2 - Oxidation to this compound
Two common methods for the oxidation of primary alcohols to carboxylic acids are presented: Jones oxidation and a TEMPO-catalyzed oxidation.
Method A: Jones Oxidation
Materials:
-
Propargyl-PEG4-alcohol (from Step 1)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)[5][6][7]
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude Propargyl-PEG4-alcohol (1.0 eq) in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange/red to green will be observed. Continue addition until the orange/red color persists.[6]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.[6]
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
Method B: TEMPO-catalyzed Oxidation
This method is a milder alternative to Jones oxidation.[8][9]
Materials:
-
Propargyl-PEG4-alcohol (from Step 1)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH 7)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Propargyl-PEG4-alcohol (1.0 eq) in a biphasic mixture of DCM and phosphate buffer (pH 7).
-
Add TEMPO (0.05 eq) to the mixture.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water and buffer it to approximately pH 4-5 with a phosphate buffer.
-
To the alcohol/TEMPO mixture, add the sodium chlorite solution.
-
Slowly add a solution of sodium hypochlorite (0.02 eq) dropwise.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
Purification is critical to remove unreacted starting materials, by-products, and residual reagents. A combination of silica gel chromatography and preparative HPLC is often employed.
References
- 1. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 5. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
A Technical Guide to Propargyl-PEG4-acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Propargyl-PEG4-acid, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. We will cover its fundamental properties, detail its applications, and provide example experimental protocols for its use.
Core Properties of this compound
This compound is a valuable tool in chemical biology and medicinal chemistry, featuring a terminal alkyne group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to different molecules. The propargyl group enables "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be readily coupled with primary amines.
Below is a summary of its key quantitative data:
| Property | Value | References |
| CAS Number | 1415800-32-6 | [1][2][][4] |
| Molecular Weight | 260.28 g/mol | [1][2][] |
| Alternate Molecular Weight | 260.3 g/mol | [4][5][6][7] |
| Molecular Formula | C12H20O6 | [2][4][5] |
| Purity | Typically ≥95% | [4][5] |
Experimental Protocols
The unique structure of this compound lends itself to a variety of experimental applications, most notably in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
1. Amide Coupling via Carboxylic Acid Activation
This protocol details the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation to Amine: Add the activated this compound solution to a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0). The molar ratio will depend on the desired degree of labeling.
-
Reaction Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature or 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted reagents.
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the propargyl-modified molecule (from the previous protocol) to an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing agents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Prepare Reactants: Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.
-
Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
Initiate Reaction: Add the CuSO4 and sodium ascorbate to the reaction mixture. A typical concentration is 1 mM CuSO4 and 5 mM sodium ascorbate. If using a ligand like TBTA to protect the biomolecule, pre-mix it with the CuSO4.
-
Reaction Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Purification: Purify the final conjugate to remove the copper catalyst and other small molecule reagents. This can be achieved through methods like size-exclusion chromatography or affinity chromatography.
Visualizing the Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound as a linker. This process involves the two key reactions detailed in the protocols above.
Caption: A generalized workflow for PROTAC synthesis using this compound.
This technical guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols are starting points and may require optimization based on the specific molecules involved.
References
- 1. This compound, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. bluetigerscientific.com [bluetigerscientific.com]
Solubility of Propargyl-PEG4-acid in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG4-acid, a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene glycol (PEG)-based linker is critical for its effective handling, formulation, and application in bioconjugation and drug discovery.
Core Concepts in Solubility
This compound's solubility is governed by its molecular structure, which features a terminal carboxylic acid and a propargyl group, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PEG chain is instrumental in imparting aqueous solubility to the molecule. This amphiphilic nature allows for its dissolution in a range of both aqueous and organic solvents, a crucial property for its versatile use in multi-step synthetic and bioconjugation protocols.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been qualitatively described in several supplier technical data sheets. Quantitative data is available for select solvents. A summary of the available information is presented below for easy comparison.
| Solvent | Type | Solubility | Concentration | Notes |
| Water | Aqueous | Soluble[1][] | Data not available | The hydrophilic PEG spacer enhances solubility in aqueous media.[3] |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | 50 mg/mL[4] | 192.10 mM[4] | Ultrasonic assistance may be required for dissolution. The hygroscopic nature of DMSO can impact solubility.[4] |
| Dichloromethane (DCM) | Organic (Polar Aprotic) | Soluble[1][] | Data not available | - |
| Dimethylformamide (DMF) | Organic (Polar Aprotic) | Soluble[1][] | Data not available | - |
Experimental Protocols: Determination of Equilibrium Solubility
The most common and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is designed to achieve a saturated solution and then measure the concentration of the dissolved solute.
Shake-Flask Method for this compound
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., deionized water, DMSO, DCM, DMF)
-
Analytical balance
-
Scintillation vials or other sealed containers
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a true equilibrium has been reached.
-
Equilibration: Place the vials in a temperature-controlled orbital shaker (e.g., set to 25 °C). The samples should be agitated for a sufficient duration to allow the system to reach equilibrium. A typical timeframe is 24 to 48 hours.
-
Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the undissolved solid material.
-
Filtration: Carefully extract the supernatant using a syringe, ensuring not to disturb the solid pellet. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical quantification method.
-
Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method to determine the precise concentration of this compound.
-
Calculation: The equilibrium solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.
Visualizing Experimental and Logical Workflows
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for the shake-flask solubility determination method.
Caption: Factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-acid in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. It is fundamental to the development of antibody-drug conjugates (ADCs), PROTACs, diagnostic imaging agents, and functionalized biomaterials. The success of these technologies hinges on the use of chemical linkers that are stable, efficient, and biocompatible. Propargyl-PEG4-acid is a heterobifunctional linker that has gained prominence for its ability to bridge biomolecules with other molecules of interest through a precise, two-step process.
This guide provides a detailed examination of the core mechanism of this compound, its constituent functional groups, and its application in bioconjugation workflows. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for researchers in the field.
Core Components and Their Functions
This compound is a molecule designed with three distinct chemical moieties, each serving a specific purpose in the bioconjugation process.
-
Carboxylic Acid (-COOH): This functional group serves as the primary attachment point to biomolecules. It readily reacts with primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins, to form highly stable amide bonds.[1] This reaction, however, requires chemical activation.
-
Polyethylene Glycol (PEG4) Spacer (-(CH₂CH₂O)₄-): The tetra-ethylene glycol spacer is a flexible, hydrophilic chain.[2] Its inclusion in the linker design offers several key advantages:
-
Enhanced Solubility: It increases the hydrophilicity of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or labels in aqueous biological buffers.[2][3][4]
-
Reduced Steric Hindrance: The spacer arm physically separates the conjugated molecules, minimizing potential interference between them.[4][5]
-
Improved Pharmacokinetics: PEGylation is known to reduce immunogenicity and enzymatic degradation while increasing the hydrodynamic radius of molecules, which can extend their circulation half-life in vivo.[2][3][6]
-
-
Propargyl Group (-C≡CH): This terminal alkyne is a bioorthogonal handle. Its reactivity is reserved for a specific reaction partner—an azide group—allowing for a highly selective and high-yield "click" reaction.[1][7] This enables the second part of the conjugation to proceed with exceptional precision, even in complex biological mixtures.[8]
Mechanism of Action in Bioconjugation
The utility of this compound lies in a sequential, two-step conjugation strategy. This approach allows for the controlled and separate attachment of two different molecules.
Step 1: Amide Bond Formation via EDC/NHS Chemistry
The first step involves conjugating the linker to a biomolecule containing primary amines (e.g., a protein). The carboxylic acid is not sufficiently reactive on its own and must be activated. The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]
The mechanism proceeds as follows:
-
Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[10][11]
-
Stabilization: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[10] NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[9][10] This semi-stable intermediate has a half-life of hours, allowing for a controlled reaction with the target biomolecule.[11]
-
Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule, forming a stable amide bond and releasing NHS.[5]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the biomolecule is functionalized with the propargyl-linker, the terminal alkyne is available for the second conjugation step. This is achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[8][12] This reaction creates a stable triazole ring, linking the functionalized biomolecule to a second molecule bearing an azide (-N₃) group.[8]
The key features of the CuAAC mechanism are:
-
Catalyst Generation: The reaction requires a Copper(I) catalyst.[13] Since Cu(I) is unstable and can oxidize, it is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[8][13][14]
-
Catalytic Cycle: The Cu(I) ion coordinates with the terminal alkyne of the propargyl group. This Cu-acetylide intermediate then reacts with the azide-functionalized molecule in a cycloaddition reaction.[8][15]
-
Product Formation: The reaction results in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole linkage, regenerating the Cu(I) catalyst for subsequent cycles.[8][16]
-
Ligand Acceleration: To improve reaction efficiency and protect the biomolecule from damaging reactive oxygen species that can be generated, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is often included.[13][14][17] The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[13]
Quantitative Data
The efficiency of bioconjugation reactions is critical. While precise kinetics can vary based on the specific biomolecules and reaction conditions, the following tables summarize typical parameters for the two key reactions.
Table 1: Typical Reaction Parameters for EDC/NHS Activation and Coupling
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| pH (Activation) | 4.5 - 6.0 | Optimal for EDC activation and NHS-ester formation.[9][18] |
| pH (Coupling) | 7.2 - 8.5 | Optimal for the reaction of NHS ester with primary amines.[5][9] |
| Molar Ratio | 2-10 fold molar excess of EDC/NHS over protein. | Optimization is often required to balance efficiency and potential protein modification.[11] |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 hours to overnight. | Longer coupling times may be needed for dilute reactants.[9] |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to preserve the stability of sensitive biomolecules.[9] |
Table 2: Typical Reaction Parameters for CuAAC Bioconjugation
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| pH | ~7.0 | The reaction is robust and proceeds well over a broad pH range (4-12).[13][19] |
| Reactant Conc. | >10 µM | Reaction is generally fast and high-yielding at these concentrations.[13] |
| CuSO₄ Conc. | 50 - 250 µM | Higher concentrations can increase reaction rate but may also increase risk of protein damage.[13][14] |
| Ligand:Copper Ratio | 5:1 | A 5-fold excess of ligand (e.g., THPTA) is recommended to protect biomolecules.[13][14] |
| Sodium Ascorbate Conc. | 5 mM | Used in excess to ensure complete reduction of Cu(II) to Cu(I).[13][14] |
| Reaction Time | 30 - 60 minutes | Near-quantitative conversion is often achieved within this timeframe.[12][20] |
| Yield | >95% | CuAAC is known for its high, often near-quantitative, yields.[13][19] |
Experimental Protocols
The following are generalized protocols. Optimization for specific biomolecules and reagents is highly recommended.
Protocol 5.1: Functionalization of a Protein with this compound
This two-step protocol first activates the linker and then couples it to the protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS).
-
This compound.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[21]
-
Coupling Buffer: 1X PBS, pH 7.4.[10]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting column (e.g., Zeba™ Spin Desalting Column).
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[9]
-
Protein Preparation: Prepare a solution of the protein (e.g., 1-5 mg/mL) in ice-cold Activation Buffer.
-
Activation of Linker: In a separate microcentrifuge tube, combine this compound (e.g., 20-fold molar excess over protein), EDC (e.g., 4 mM final concentration), and Sulfo-NHS (e.g., 10 mM final concentration) in Activation Buffer.[21] Incubate for 15 minutes at room temperature.[10][21]
-
Conjugation: Immediately add the activated linker solution to the protein solution. Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer or a dilute base.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9][18]
-
Quenching: Add Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 5.2: CuAAC "Click" Reaction of a Propargyl-Functionalized Protein
Materials:
-
Propargyl-functionalized protein (from Protocol 5.1).
-
Azide-modified molecule (e.g., fluorescent dye, drug).
-
Reaction Buffer: 1X PBS, pH 7.4.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[13][14]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[12][13][14]
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the propargyl-functionalized protein and the azide-modified molecule (typically 2- to 10-fold molar excess over the protein) in Reaction Buffer.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. For a final reaction concentration of 100 µM CuSO₄, you would use a 5-fold excess of ligand (500 µM).[13][14] Let the premix stand for 1-2 minutes.
-
Initiate Reaction: Add the catalyst premix to the protein/azide mixture.
-
Add Reducing Agent: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[13][14] Mix gently by inverting the tube.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]
-
Purification: The final conjugate can be purified from excess reagents and catalyst using a desalting column, dialysis, or other appropriate chromatography techniques depending on the nature of the conjugate.
Overall Experimental Workflow
The entire process from a native biomolecule to a final, dual-functionalized conjugate can be visualized as a sequential workflow.
References
- 1. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. biotium.com [biotium.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Pivotal Role of the PEG4 Spacer in Propargyl-PEG4-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and drug development, the precise control over molecular architecture is paramount. Propargyl-PEG4-acid has emerged as a critical heterobifunctional linker, enabling the covalent linkage of biomolecules with diverse functionalities. At the heart of this linker is the tetraethylene glycol (PEG4) spacer, a component that, despite its seemingly simple structure, profoundly influences the physicochemical and biological properties of the resulting conjugates. This technical guide provides a comprehensive exploration of the role of the PEG4 spacer, offering insights into its impact on solubility, steric hindrance, pharmacokinetics, and overall conjugate performance. We delve into quantitative data, detailed experimental protocols, and visual representations of key processes to equip researchers with the knowledge to effectively leverage this compound in their work.
Core Principles: The Functionality of the PEG4 Spacer
This compound is a molecule with two distinct reactive ends connected by a PEG4 spacer. The propargyl group contains a terminal alkyne, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The carboxylic acid group, on the other hand, can be activated to react with primary amines, forming stable amide bonds.[3][4] The PEG4 spacer, consisting of four repeating ethylene glycol units, is not merely a passive connector but an active contributor to the conjugate's properties.
Enhancing Solubility and Mitigating Aggregation
One of the primary roles of the PEG4 spacer is to enhance the aqueous solubility of the entire conjugate.[3][5] Many therapeutic payloads, such as cytotoxic agents in antibody-drug conjugates (ADCs) or small molecule inhibitors in Proteolysis Targeting Chimeras (PROTACs), are hydrophobic. The hydrophilic nature of the polyethylene glycol chain can prevent aggregation and improve the stability and formulation of the final product in aqueous environments.[6]
Overcoming Steric Hindrance
The flexible and extended nature of the PEG4 spacer provides critical spatial separation between the conjugated molecules.[7] This separation is crucial for mitigating steric hindrance, ensuring that the biological activity of each component is retained. For instance, in an ADC, the PEG spacer allows the antibody to bind to its target receptor without interference from the cytotoxic payload.
Modulating Pharmacokinetics and Pharmacodynamics
The inclusion and length of a PEG spacer can significantly impact the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a bioconjugate.[1] PEGylation, the process of attaching PEG chains, is a well-established strategy to increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulation half-life.[8] While the short PEG4 spacer has a modest direct effect on overall size compared to larger PEGs, it contributes to a more favorable biodistribution and can influence cellular uptake.[7][9]
Data Presentation: Quantitative Impact of the PEG Spacer
The decision to incorporate a PEG spacer, and the choice of its length, is driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key data on the influence of PEG spacer length on various parameters.
Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity of ADCs
| PEG Spacer Length | Average DAR | In Vitro Cytotoxicity (IC50) | Key Findings & References |
| PEG4 | ~2.5 | Generally maintains high potency | Shorter PEG linkers may result in lower drug loading but can retain high in vitro potency.[10] |
| PEG6 | ~5.0 | Moderate Potency | Intermediate PEG lengths have been shown to achieve higher drug loading efficiencies.[10] |
| PEG8 | ~4.8 | Moderate Potency | Represents a balance for many ADCs, often showing improved in vivo efficacy.[1] |
| PEG12 | ~3.7 | Slightly Reduced Potency | Often shows a significant improvement in in vivo efficacy.[1] |
| PEG24 | ~3.0 | Reduced Potency | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell.[11] |
Table 2: Influence of PEG Spacer Length on Cellular Uptake of Nanoparticles
| PEG Spacer Length | Cellular Uptake (in vitro) | Key Findings & References |
| PEGylated (general) | Significantly reduced uptake by macrophages | PEGylation provides a "stealth" effect, reducing non-specific uptake by the reticuloendothelial system.[2] |
| 0.65 kDa PEG | Higher uptake compared to longer PEGs | Shorter PEG linkers show a less pronounced stealth effect.[7] |
| 2 kDa PEG | Reduced uptake | Longer PEG chains are more effective at reducing non-specific cellular uptake.[7] |
| 5 kDa PEG | Significant reduction in non-specific uptake | Longer PEG chains are more effective at reducing non-specific cellular uptake.[7] |
Table 3: Pharmacokinetic Parameters of a PEGylated Peptide
| Conjugate | Elimination Half-life (t1/2) | Mean Residence Time (MRT) | Key Findings & References |
| Unconjugated Peptide | 2.1 ± 0.3 h | 4.2 ± 0.1 h | PEGylation significantly extends the circulation time of peptides.[9] |
| PEG-conjugated Peptide | 131.8-139.8 h | Not Reported | This study used a larger PEG, but demonstrates the general principle of half-life extension.[12][13] |
Table 4: Binding Affinity of an Aptamer with Different Spacers
| Spacer | Binding Affinity (Kd) | Key Findings & References |
| No Spacer | Reduced affinity compared to free aptamer | The addition of a hydrophobic tail without a spacer can decrease binding affinity.[14] |
| PEG4 | Improved affinity over no spacer | Hydrophilic PEG spacers can improve the binding affinity of amphiphilic aptamers.[14] |
| PEG8 | Improved affinity over no spacer | Hydrophilic PEG spacers can improve the binding affinity of amphiphilic aptamers.[14] |
| PEG24 | Improved affinity over no spacer | Hydrophilic PEG spacers can improve the binding affinity of amphiphilic aptamers.[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Tetraethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Acetone
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Monopropargylation of Tetraethylene Glycol:
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add propargyl bromide (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain mono-propargylated tetraethylene glycol.
-
-
Oxidation to Carboxylic Acid:
-
Dissolve the mono-propargylated tetraethylene glycol (1 equivalent) in acetone.
-
Cool the solution to 0°C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 1-2 hours.
-
Quench the reaction with isopropanol.
-
Filter the mixture to remove chromium salts.
-
Concentrate the filtrate and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO4, and concentrate to yield this compound.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conjugation of this compound to an Antibody via Amine Coupling
This protocol outlines the conjugation of this compound to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (10-20 fold molar excess over the antibody) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents relative to the acid) and EDC (1.2 equivalents relative to the acid).
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated Propargyl-PEG4-NHS ester solution to the antibody solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the antibody-propargyl conjugate from excess reagents using a desalting column (SEC).
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an azide-modified molecule and the propargyl-functionalized antibody from Protocol 2.
Materials:
-
Propargyl-functionalized antibody
-
Azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagent Stocks:
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of THPTA in water.
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
In a reaction tube, combine the propargyl-functionalized antibody, the azide-containing molecule (typically in 5-10 fold molar excess), and THPTA.
-
Add CuSO4 to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the final conjugate using SEC to remove unreacted small molecules and copper catalyst.
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action of a PROTAC.
Caption: Experimental workflow for bioconjugate development.
Conclusion
The PEG4 spacer in this compound is a critical component that extends far beyond a simple linker. Its inherent hydrophilicity, flexibility, and defined length provide a powerful tool for medicinal chemists and drug developers to fine-tune the properties of complex bioconjugates. By enhancing solubility, mitigating steric hindrance, and modulating pharmacokinetic and pharmacodynamic properties, the PEG4 spacer plays a pivotal role in the design of next-generation therapeutics, including ADCs and PROTACs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of this compound in their scientific endeavors. A thorough understanding and strategic implementation of this versatile linker will undoubtedly contribute to the development of more effective and safer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An injectable PEG-like conjugate forms a subcutaneous depot and enables sustained delivery of a peptide drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics and pharmacodynamics of a polyethylene glycol (PEG)-conjugated GLP-receptor agonist once weekly in Chinese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEG4,PEG8,PEG24 | Effect Of Polyethylene Glycol,alkyl,and Oligonucleotide Spacers On The Binding,secondary Structure,and Self-assembly Of Fractalkine Binding FKN-S2 Aptamer-amphiphiles [sinopeg.com]
Methodological & Application
Application Note: Protocol for Antibody Conjugation using Propargyl-PEG4-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) and other targeted biologics require precise and stable modification of antibodies to attach therapeutic payloads, imaging agents, or other functional molecules. Propargyl-PEG4-acid is a heterobifunctional linker that facilitates this modification. It features a carboxylic acid group for covalent attachment to amine residues on an antibody and a terminal propargyl (alkyne) group. This alkyne serves as a handle for subsequent, highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3][4][5] The polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugate.[2][3]
This protocol details the conjugation of this compound to primary amines (e.g., lysine residues) on a monoclonal antibody (mAb) using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Principle of the Method
The conjugation is a two-step process performed in a single pot. First, the carboxylic acid on this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is susceptible to hydrolysis, but its stability and reactivity towards amines are significantly enhanced by the addition of NHS, which converts it into a more stable NHS ester.[6][8][] This semi-stable NHS ester then efficiently reacts with primary amine groups on the antibody (e.g., the ε-amino group of lysine side chains) to form a stable, covalent amide bond. The reaction is most efficient at a pH range of 7.2-8.5.[][]
Experimental Protocol
Materials and Reagents
-
Antibody: ≥2 mg/mL in a primary amine-free buffer (e.g., PBS, MES, HEPES). Avoid Tris or glycine buffers.
-
This compound: (MW: 260.29 g/mol )
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.70 g/mol )
-
N-hydroxysuccinimide (NHS): (MW: 115.09 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0 (Activation Buffer)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography system.[11]
Reagent Preparation
-
This compound Stock (100 mM): Dissolve 2.6 mg of this compound in 100 µL of anhydrous DMF or DMSO.
-
EDC Stock (100 mM): Immediately before use, dissolve 19.2 mg of EDC in 1 mL of ultrapure water or Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes quickly. Prepare fresh and use immediately.
-
NHS Stock (100 mM): Immediately before use, dissolve 11.5 mg of NHS in 1 mL of ultrapure water or Activation Buffer.
Antibody Conjugation Workflow
The overall experimental workflow is depicted in the diagram below.
Step-by-Step Conjugation Protocol
This protocol is optimized for a 1 mg scale reaction of a typical IgG antibody (~150 kDa).
-
Antibody Preparation:
-
Start with 1 mg of antibody at a concentration of 2-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS pH 7.2 using a desalting column.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the desired molar excess of This compound Stock (100 mM) to the antibody solution. Refer to the table below for recommended volumes.
-
Immediately add the required volume of freshly prepared EDC Stock (100 mM) and NHS Stock (100 mM) .
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction for 2 hours at room temperature with gentle rotation.
-
-
Quenching:
-
Add 1/10th volume of Quenching Solution (1 M Tris-HCl) to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and coupling reagents by purifying the conjugate using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with PBS.[12][] Follow the manufacturer's instructions for the column.
-
Collect the purified propargyl-modified antibody.
-
Characterization and Storage
-
Protein Concentration: Determine the final concentration of the purified antibody conjugate using a BCA assay or by measuring absorbance at 280 nm (A280).
-
Degree of Labeling (DOL): The DOL, or the average number of propargyl linkers per antibody, can be determined using MALDI-TOF mass spectrometry by comparing the mass of the conjugated antibody to the unconjugated antibody. For many applications, a DOL of 2-8 is desirable.[14][15]
-
Storage: Store the purified conjugate in PBS at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol for freezing if desired.
Data Presentation: Reaction Parameters
The molar ratio of linker to antibody is a critical parameter that influences the final Degree of Labeling (DOL). The table below provides starting recommendations for achieving different levels of modification on a typical IgG. Optimization may be required for different antibodies or applications.
| Target DOL | Molar Ratio (Linker:Ab) | Molar Ratio (EDC:Ab) | Molar Ratio (NHS:Ab) | Reaction Time | Temperature |
| Low (2-4) | 20:1 | 40:1 | 40:1 | 2 hours | Room Temp. |
| Medium (4-8) | 40:1 | 80:1 | 80:1 | 2 hours | Room Temp. |
| High (8-12) | 80:1 | 160:1 | 160:1 | 2 hours | Room Temp. |
-
Note: These ratios are starting points. Over-labeling can sometimes lead to antibody aggregation or loss of activity.[16] It is recommended to perform small-scale test reactions to determine the optimal ratio for your specific antibody and application.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bidmc.org [bidmc.org]
- 11. 抗体の精製法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Propargyl-PEG4-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Propargyl-PEG4-acid in click chemistry, a powerful bioconjugation technique. The focus is on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry known for its high efficiency, specificity, and biocompatibility.[1] this compound is a versatile bifunctional linker, featuring a terminal alkyne group for click chemistry and a carboxylic acid for conventional amide bond formation, making it an invaluable tool in drug development, proteomics, and materials science.[2][3]
The hydrophilic 4-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces non-specific interactions of the conjugated biomolecules.[3] This document offers detailed experimental protocols, data presentation in structured tables, and visualizations to guide researchers in applying this reagent effectively.
Overview of this compound Click Chemistry
This compound is a key reagent in click chemistry, primarily participating in the CuAAC reaction to form a stable triazole linkage with azide-functionalized molecules.[4] This bioorthogonal reaction is highly selective and occurs under mild conditions, compatible with a wide array of functional groups found in biological systems.[1]
The dual functionality of this compound allows for two main conjugation strategies:
-
Alkyne-Azide Click Chemistry: The terminal propargyl group reacts with an azide-modified molecule (e.g., protein, peptide, or small molecule) in the presence of a copper(I) catalyst.[4]
-
Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.[3]
This versatility makes this compound a popular choice for creating complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]
Experimental Protocols
Here, we provide detailed protocols for the two primary applications of this compound: CuAAC and amide bond formation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-modified protein.
Materials:
-
This compound
-
Azide-modified protein (in a non-amine-containing buffer, e.g., PBS)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 50 mM EDTA
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add this compound to the protein solution to achieve a 10- to 20-fold molar excess.
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. Add this mixture to the reaction to a final concentration of 1 mM CuSO₄ and 5 mM THPTA.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to chelate the copper catalyst.
-
-
Purification:
-
Remove excess reagents and purify the conjugated protein using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the protein. For higher purity, fractions from SEC can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
-
Characterization:
-
Confirm the successful conjugation and characterize the product using SDS-PAGE, mass spectrometry (e.g., ESI-MS), and functional assays.[6]
-
Protocol 2: Amide Bond Formation via Carboxylic Acid Activation
This protocol details the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., RP-HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve the desired amount of this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.
-
Immediately add a 1.2 to 1.5-fold molar excess of NHS to the reaction mixture.
-
Incubate the reaction at room temperature for 15-30 minutes with gentle stirring to form the NHS ester.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated this compound solution to the amine-containing solution. A 5 to 20-fold molar excess of the activated linker is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using a suitable method such as RP-HPLC.
-
Quantitative Data Summary
The following tables provide typical reaction parameters and expected outcomes for the CuAAC reaction with this compound. These values are starting points and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Reactants & Stoichiometry | ||
| Azide-modified Protein | 1-10 mg/mL | Concentration can be adjusted based on protein solubility and stability. |
| This compound | 10-20 molar excess | Higher excess can drive the reaction to completion but may require more extensive purification. |
| CuSO₄ | 1 mM | The catalyst concentration can be optimized; lower concentrations may be used with ligands. |
| Sodium Ascorbate | 5 mM | Should be freshly prepared. Acts as a reducing agent to maintain copper in the Cu(I) state.[7] |
| THPTA Ligand | 5 mM | A copper-chelating ligand that protects the biomolecule from damage and accelerates the reaction.[7] |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1-4 hours | Monitor reaction progress to determine the optimal time. |
| pH | 7.0-8.0 | The CuAAC reaction is generally tolerant of a range of pH values. |
| Expected Outcomes | ||
| Yield | >90% | High yields are characteristic of click chemistry reactions. |
| Purity (post-purification) | >95% | Achievable with appropriate purification methods like HPLC. |
Visualizations
Experimental Workflow for Protein Bioconjugation
The following diagram illustrates the general workflow for labeling a protein with this compound using CuAAC.
PROTAC Synthesis Workflow
This diagram outlines the synthetic strategy for a PROTAC molecule utilizing this compound as a linker.
Application in Studying Signaling Pathways
A bioconjugate created with this compound can be used as a tool to investigate cellular processes. For example, a fluorescently labeled protein can be delivered into a cell to visualize its interaction with a target in a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Novel Imaging Probes: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis Using Propargyl-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing Propargyl-PEG4-acid as a versatile linker. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[3]
This compound is a bifunctional linker that has gained prominence in PROTAC design. It features a propargyl group (a terminal alkyne) on one end and a carboxylic acid on the other, connected by a flexible tetraethylene glycol (PEG4) spacer. This structure allows for a modular and efficient assembly of PROTACs through two distinct and highly reliable chemical reactions: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".
Application Notes
Advantages of Using this compound
The unique structure of this compound offers several advantages in PROTAC synthesis:
-
Modular Synthesis: The orthogonal reactivity of the carboxylic acid and the alkyne group allows for a stepwise and controlled synthesis. Typically, the carboxylic acid is first coupled to an E3 ligase ligand via an amide bond, and the resulting intermediate is then joined with an azide-modified POI ligand using click chemistry.
-
Improved Physicochemical Properties: The PEG4 spacer is hydrophilic, which can enhance the solubility and reduce the aggregation of the final PROTAC molecule. This is particularly beneficial as PROTACs are often large and can have poor solubility.
-
Optimal Length and Flexibility: The length and flexibility of the PEG4 linker can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.
-
Versatility: The click chemistry handle (alkyne) provides a highly efficient and specific method for conjugation, compatible with a wide range of functional groups, allowing for the rapid synthesis of PROTAC libraries for optimization.
Application in the Synthesis of a Bruton's Tyrosine Kinase (BTK)-Degrading PROTAC
This compound has been successfully employed in the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies.[4] In one example, a PROTAC was synthesized by coupling an IAP (Inhibitor of Apoptosis Protein) E3 ligase ligand to this compound, followed by a click reaction with an azide-functionalized version of the BTK inhibitor ibrutinib. The resulting PROTAC demonstrated potent degradation of BTK in cellular assays.[4]
Data Presentation
Quantitative Data for BTK-Degrading PROTAC
The following table summarizes the degradation potency of a BTK-targeting PROTAC synthesized using this compound.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker | DC₅₀ (nM) in THP-1 cells |
| PROTAC 3 | BTK | IAP ligand | This compound | 200[4] |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
Comparative Data for PROTACs with Varying PEG Linker Lengths
To illustrate the importance of linker length optimization for PROTAC efficacy, the following table presents data from a study on BET-family protein degraders, highlighting how linker length can impact degradation potency and cell permeability.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | BRD4 | VHL Ligand | PEG3 | 45 | 85 | 3.5 |
| PROTAC B | BRD4 | VHL Ligand | PEG4 | 15 | >95 | 4.2 |
| PROTAC C | BRD4 | VHL Ligand | PEG5 | 30 | 90 | 3.8 |
| PROTAC D | BRD4 | VHL Ligand | PEG6 | 75 | 80 | 3.1 |
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
-
Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). Higher values indicate better permeability.
Mandatory Visualizations
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting BTK.
Experimental Protocols
Protocol 1: Synthesis of an Ibrutinib-based BTK PROTAC
This protocol describes a two-step synthesis of a BTK-degrading PROTAC using an IAP ligand, this compound, and an azide-modified ibrutinib derivative.
Step 1: Amide Coupling of IAP Ligand with this compound
-
Materials:
-
Amine-functionalized IAP ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the amine-functionalized IAP ligand and this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligand-linker intermediate.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
E3 ligand-linker intermediate from Step 1 (1.0 eq)
-
Azide-functionalized ibrutinib derivative (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
-
-
Procedure:
-
Dissolve the E3 ligand-linker intermediate and the azide-functionalized ibrutinib derivative in the chosen solvent system.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O and TBTA in the same solvent.
-
Add the CuSO₄/TBTA solution to the reaction mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to yield the pure product.
-
Protocol 2: Western Blot Analysis of BTK Degradation
This protocol details the procedure for quantifying BTK protein levels in cells following treatment with a PROTAC.[5][6]
-
Cell Culture and Treatment:
-
Seed a human B-cell lymphoma cell line (e.g., THP-1 or Ramos) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat the cells with varying concentrations of the BTK PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro method to predict the passive permeability of a PROTAC across a lipid membrane.[7][8]
-
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
-
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well of the donor plate and allow it to impregnate for 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.
-
Assay Assembly: Place the donor plate onto the acceptor plate. Add 200 µL of the PROTAC donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium) where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.
-
Classify the permeability based on the Papp value (e.g., Papp > 1 x 10⁻⁶ cm/s is considered permeable).
-
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for Propargyl-PEG4-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Propargyl-PEG4-acid is a heterobifunctional linker that has gained significant attention in ADC development due to its advantageous properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs.
This compound features a terminal propargyl group and a carboxylic acid, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The propargyl group allows for efficient and specific conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The carboxylic acid can be activated to react with primary amines, such as those on the surface of antibodies (e.g., lysine residues), forming stable amide bonds.[1][2] The PEG4 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic profile of the resulting ADC, potentially reducing aggregation and leading to a longer circulation half-life.[3][4]
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using short PEG linkers, such as PEG4. This data is compiled from various studies and is intended to be illustrative of the expected outcomes when using this compound.
Table 1: Representative Physicochemical and Stability Characteristics of ADCs with PEG4 Linkers
| Parameter | ADC with PEG4 Linker | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% intact ADC after 7 days) | >90% | LC-MS analysis of ADC incubated in human plasma |
Table 2: Representative In Vitro Cytotoxicity of an Anti-HER2 ADC with a PEG4 Linker
| Cell Line | HER2 Expression Level | IC50 (ng/mL) |
| SK-BR-3 | High (3+) | 15 - 50 |
| BT-474 | High (3+) | 20 - 60 |
| MDA-MB-361 | Moderate (2+) | 100 - 500 |
| MCF-7 | Low (1+) | >1000 |
Table 3: Representative Pharmacokinetic Parameters of an ADC with a PEG4 Linker in a Rodent Model
| Parameter | Value |
| Half-life (t½) | 100 - 150 hours |
| Clearance (CL) | 0.2 - 0.5 mL/h/kg |
| Area Under the Curve (AUC) | 800 - 1200 day*µg/mL |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an ADC using this compound. This process involves three main stages:
-
Activation of the payload with this compound.
-
Modification of the antibody to introduce azide groups.
-
Conjugation of the azide-modified antibody with the alkyne-functionalized payload via click chemistry.
Protocol 1: Activation of an Amine-Containing Payload with this compound
This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with an amine-containing cytotoxic payload.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
Filter the reaction mixture to remove the urea byproduct and evaporate the solvent under reduced pressure.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Add the activated Propargyl-PEG4-NHS ester to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the alkyne-functionalized payload by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Introduction of Azide Groups onto the Antibody
This protocol describes the modification of lysine residues on the antibody with an azide-functionalized NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Modification Reaction:
-
Prepare a stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.
-
Add a 5-10 fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution with gentle stirring. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the excess unreacted Azido-PEG4-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the azide-modified antibody.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation
This protocol describes the "click chemistry" reaction to conjugate the alkyne-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 2)
-
Alkyne-functionalized payload (from Protocol 1)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or SEC column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-functionalized payload in DMSO.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water).
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified antibody.
-
Add the alkyne-functionalized payload to the antibody solution (typically a 2-5 fold molar excess per azide group).
-
Prepare the copper catalyst by pre-mixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA solution to the antibody-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess payload and copper catalyst.
-
The purified ADC can be buffer-exchanged into a suitable formulation buffer.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR is calculated from the relative peak areas.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC can provide the mass of each species, allowing for the determination of the DAR distribution.
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the ADC sample.
3. In Vitro Cytotoxicity Assay:
-
An MTT or other cell viability assay is performed on a panel of cancer cell lines with varying levels of target antigen expression to determine the IC50 of the ADC.
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: HER2 signaling pathway and mechanism of action of an anti-HER2 ADC.
References
Application Notes and Protocols: Labeling Proteins with Propargyl-PEG4-acid for Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG4-acid is a valuable chemical tool for labeling and visualizing proteins in biological systems. This molecule contains a terminal alkyne group, which can be exploited for bioorthogonal conjugation to azide-modified fluorescent probes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[3][4]
This technique offers a powerful alternative to traditional protein labeling methods, such as fluorescent protein fusions (e.g., GFP), which can be bulky and potentially interfere with protein function.[5][6] By metabolically incorporating an alkyne- or azide-bearing amino acid analog into newly synthesized proteins, researchers can specifically tag and visualize a subset of the proteome.[7][8]
Applications:
-
Imaging Protein Localization: Visualizing the subcellular distribution of newly synthesized proteins.[9]
-
Monitoring Protein Dynamics: Tracking protein turnover, trafficking, and interactions in living cells.
-
Proteomics: Enriching and identifying specific protein populations from complex mixtures.[8]
-
Drug Development: Assessing the impact of therapeutic agents on protein synthesis and localization.
Principle of the Method
The workflow for labeling proteins with this compound for imaging typically involves three key steps:
-
Metabolic Labeling: Cells are incubated with a bioorthogonal amino acid analog, such as L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG), which are surrogates for methionine.[7] These analogs are incorporated into newly synthesized proteins by the cell's natural translational machinery.
-
Cell Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to enter the cell.
-
Click Chemistry Reaction: The alkyne group on a fluorescent probe (when using AHA) or the azide group on a fluorescent probe (when using HPG) is covalently attached to the corresponding bioorthogonal group on the labeled proteins via a CuAAC reaction.[1][2] The this compound itself can be conjugated to a molecule of interest to introduce an alkyne handle for subsequent clicking to an azide-modified protein or surface.
Experimental Protocols
3.1. Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic labeling of adherent mammalian cells with an azide-bearing amino acid analog (AHA) for subsequent fluorescent tagging.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 70-80%).
-
Carefully aspirate the complete culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add pre-warmed methionine-free medium to the cells.
-
Incubate the cells for 1 hour to deplete intracellular methionine stores.
-
Prepare a stock solution of AHA in methionine-free medium. The final concentration of AHA will need to be optimized for your cell type, typically in the range of 25-100 µM.[10]
-
Add the AHA-containing medium to the cells and incubate for the desired labeling period (e.g., 1-24 hours). The incubation time will depend on the protein of interest and the experimental goals.
-
After incubation, proceed immediately to cell fixation and permeabilization.
3.2. Protocol 2: Cell Fixation and Permeabilization
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[2]
-
Aspirate the PFA and wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 15 minutes at room temperature.[2]
-
Aspirate the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[2]
3.3. Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction
This protocol describes the "clicking" of a fluorescent alkyne probe to the azide-labeled proteins within the fixed and permeabilized cells.
Materials:
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand[11][12]
-
Sodium ascorbate
-
PBS
Click Reaction Cocktail Preparation (Prepare fresh): For a final volume of 500 µL per coverslip:
-
To 445 µL of PBS, add 10 µL of a 50 mM CuSO₄ stock solution (final concentration: 1 mM).
-
Add 25 µL of a 50 mM THPTA stock solution (final concentration: 2.5 mM).
-
Add 10 µL of a 5 mM fluorescent alkyne probe stock solution (final concentration: 100 µM).
-
Immediately before use, add 10 µL of a 500 mM sodium ascorbate stock solution (final concentration: 10 mM). Vortex briefly to mix.
Procedure:
-
Aspirate the wash buffer from the fixed and permeabilized cells.
-
Add the freshly prepared click reaction cocktail to each coverslip, ensuring the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
The slides are now ready for fluorescence microscopy imaging.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| Fluorescent Alkyne Probe | 5 mM in DMSO | 25 - 100 µM | Optimize for specific probe and cell type. |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50 µM - 1 mM | Higher concentrations can be toxic to live cells but are effective for fixed cells.[10][11] |
| THPTA Ligand | 50 mM in H₂O | 250 µM - 5 mM | A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state.[13] |
| Sodium Ascorbate | 500 mM in H₂O | 2.5 - 10 mM | Prepare fresh as it readily oxidizes.[13] |
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Application Note: Surface Modification of Nanoparticles with Propargyl-PEG4-acid
ANP-2025-12
Introduction
The surface modification of nanoparticles is a critical step in tailoring their functionality for advanced biomedical applications such as targeted drug delivery, bioimaging, and diagnostics.[1][2][3] Propargyl-PEG4-acid is a heterobifunctional linker designed for this purpose. It features a carboxylic acid group for stable, covalent attachment to amine-functionalized nanoparticle surfaces and a terminal propargyl (alkyne) group. This alkyne serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions.[4][5] The polyethylene glycol (PEG) spacer enhances nanoparticle stability, solubility, and biocompatibility, reducing non-specific protein binding and prolonging circulation times in vivo.[2][3][6][7]
This document provides detailed protocols for the covalent attachment of this compound to amine-functionalized nanoparticles via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry, followed by methods for characterization and downstream functionalization.
Principle of the Method
The surface modification process is a two-stage procedure:
-
Amide Coupling: The carboxylic acid end of this compound is activated using EDC and NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate can react with primary amines on the nanoparticle surface but is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into an amine-reactive NHS ester, which then efficiently reacts with surface amines to form a stable amide bond.[8][9][10] This two-step carbodiimide process is favored for its efficiency and the increased stability of the NHS ester intermediate.[10]
-
Bioorthogonal Functionalization: The successful conjugation results in nanoparticles coated with a PEG layer terminating in a propargyl group. This alkyne handle is now available for covalent modification with azide-containing molecules (e.g., targeting ligands, fluorescent dyes, therapeutic agents) via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][4][5]
Workflow and Applications
The overall experimental workflow and a conceptual application are depicted below.
Experimental Protocols
Protocol 1: Covalent Attachment of this compound
This protocol details the conjugation of this compound to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0[10]
-
Coupling Buffer: 1X Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units or dialysis membrane (MWCO appropriate for the NP size)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Linker Activation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
In a separate tube, prepare a fresh solution of EDC (e.g., 20 mM) and NHS (e.g., 50 mM) in Activation Buffer. Note: EDC is moisture-sensitive; prepare this solution immediately before use.
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 fold molar excess of linker relative to the estimated surface amine groups is a good starting point for optimization.
-
Add the EDC/NHS solution to the nanoparticle/linker mixture. A common starting molar ratio is 2:1:5 for NP-amine:EDC:NHS, but this should be optimized.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker).
-
-
Quenching and Purification:
-
Quench unreacted NHS esters by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify the nanoparticles to remove excess linker and reaction byproducts.
-
For larger NPs (>20 nm): Use centrifugal filtration. Pellet the nanoparticles by centrifugation, discard the supernatant, and resuspend in Washing Buffer. Repeat this wash cycle 3 times.
-
For smaller NPs: Use dialysis against PBS (pH 7.4) for 24-48 hours with several buffer changes.
-
-
-
Final Resuspension:
-
Resuspend the final Propargyl-PEG-Nanoparticle conjugate in an appropriate storage buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Characterization of Modified Nanoparticles
Confirming the successful surface modification is essential. The following characterization techniques are recommended.
Methods:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A successful PEGylation will result in an increase in the hydrodynamic diameter.[11][12] The PDI should remain low (<0.3) to indicate a monodisperse sample.
-
Zeta Potential Analysis: Measures the surface charge of the nanoparticles. The conjugation of the acidic PEG linker to a positively charged amine-NP will typically result in a shift of the zeta potential towards a more neutral or negative value.[6][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to detect the appearance of new peaks corresponding to the PEG linker (e.g., C-O-C ether stretch ~1100 cm⁻¹) and the alkyne group (C≡C-H stretch ~2100 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface analysis technique that can confirm the presence of elements specific to the PEG linker on the nanoparticle surface.[13]
Expected Results and Data
The tables below summarize typical quantitative data obtained before and after surface modification.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Amine-Functionalized NP | 105 ± 4.2 | 0.18 | +32.1 ± 2.5 |
| Propargyl-PEG4-NP | 128 ± 5.1 | 0.21 | -5.8 ± 1.9 |
Data shown are representative. Actual values will vary based on the core nanoparticle material, size, and surface chemistry.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| NP Aggregation | Incorrect buffer pH; Insufficient PEG density; Hydrolysis of EDC without NHS stabilization. | Ensure MES buffer pH is ~6.0 for activation. Increase linker concentration. Always use NHS/Sulfo-NHS with EDC. |
| Low Conjugation Efficiency | Inactive EDC/NHS; Insufficient linker concentration; Steric hindrance on NP surface. | Prepare EDC/NHS solution fresh. Increase molar excess of linker. Consider using a longer PEG spacer. |
| Broad Size Distribution (High PDI) | Aggregation during reaction; Incomplete purification. | Optimize reaction conditions (see above). Ensure thorough washing/purification steps are completed. |
Downstream Applications: Click Chemistry
The propargyl-functionalized nanoparticles are now ready for conjugation to any azide-modified molecule of interest using CuAAC click chemistry.[4][14] A general protocol involves incubating the alkyne-NPs with the azide-molecule in the presence of a copper (I) catalyst, typically generated in situ from a copper (II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), along with a stabilizing ligand (e.g., TBTA).
Conclusion
The use of this compound provides a robust and versatile method for functionalizing nanoparticles. The protocols outlined here, based on well-established EDC/NHS chemistry, enable the creation of stable, biocompatible nanoparticles with a reactive alkyne handle for subsequent bioorthogonal modifications.[9][15] Careful characterization is crucial to confirm successful modification and ensure the quality and reproducibility of the final nanoparticle conjugate for research and drug development applications.
References
- 1. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanohybrids.net [nanohybrids.net]
- 9. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gold Nanoparticles for Click Chemistry - Nanopartz [nanopartz.com]
- 15. Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-PEG4-Acid: Application Notes and Protocols for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-acid is a versatile heterobifunctional linker that plays a crucial role in the development of targeted therapeutics. Its structure, featuring a terminal alkyne group (propargyl) and a carboxylic acid, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, enables the precise conjugation of targeting moieties to therapeutic payloads.[1][2][] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[1][2][] This document provides detailed application notes and protocols for the use of this compound in two key areas of targeted drug delivery: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Key Applications
This compound is instrumental in linking molecules for targeted therapies. The carboxylic acid can be activated to react with primary amines on proteins, such as antibodies, while the alkyne group is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][][4]
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody directs the ADC to a specific tumor antigen, leading to the targeted delivery of the drug. The NHS ester derivative of this compound is also commonly used for this purpose as a non-cleavable linker.[5][6]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7] this compound can serve as the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand.[4][8] The length and composition of this linker are critical for the efficacy of the PROTAC.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the application of PEG linkers in targeted drug delivery systems.
Table 1: Influence of PEG Linker Length on PROTAC Efficacy (BRD4 Degraders)
This table illustrates the impact of varying PEG linker lengths on the in vitro performance of a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. A PEG4 linker demonstrates a favorable balance of potency and efficacy in this specific example.[9]
| PROTAC Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PEG2 | 50 | 85 |
| PEG4 | 15 | >95 |
| PEG6 | 30 | 90 |
| PEG8 | 80 | 75 |
| PEG12 | >200 | <50 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[9] [b] Dmax: The maximum percentage of target protein degradation achieved at the tested concentrations of the PROTAC.[9]
Table 2: Characterization Parameters for Antibody-Drug Conjugates
This table outlines typical characterization parameters for ADCs, which are essential for ensuring quality, consistency, and efficacy.
| Parameter | Method(s) | Purpose | Reference |
| Drug-to-Antibody Ratio (DAR) | LC-MS, UV/Vis Spectroscopy | Determines the average number of drug molecules conjugated to each antibody. | [8] |
| Drug Load Distribution | LC-MS | Characterizes the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). | [8] |
| Conjugation Site Analysis | Peptide Mapping (LC-MS/MS) | Identifies the specific amino acid residues on the antibody where the drug is attached. | [8] |
| In Vitro Cytotoxicity | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Measures the potency of the ADC against target cancer cell lines. | [1][2] |
| In Vivo Efficacy | Xenograft Mouse Models | Evaluates the anti-tumor activity of the ADC in a living organism. | [1][10] |
| Pharmacokinetics | ELISA, LC-MS/MS | Determines the stability and clearance of the ADC in vivo. | [11] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound and Click Chemistry
This protocol describes a two-step process for conjugating an azide-modified drug to an antibody using this compound.
Step 1: Activation of Antibody with this compound
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
-
-
Procedure: a. Prepare a stock solution of this compound in an organic solvent like DMSO. b. Prepare fresh stock solutions of EDC and Sulfo-NHS in reaction buffer. c. To the antibody solution, add this compound, EDC, and Sulfo-NHS. The molar ratio of reagents to the antibody should be optimized. d. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. e. Quench the reaction by adding the quenching buffer. f. Purify the propargyl-modified antibody using size-exclusion chromatography to remove excess reagents.
Step 2: Click Chemistry Reaction
-
Materials:
-
Propargyl-modified antibody
-
Azide-modified cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
-
Procedure: a. To the purified propargyl-modified antibody, add the azide-modified drug. b. In a separate tube, premix CuSO4 and the ligand. c. Add the copper/ligand solution to the antibody-drug mixture. d. Initiate the reaction by adding freshly prepared sodium ascorbate. e. Allow the reaction to proceed for 1-2 hours at room temperature. f. Purify the final ADC using size-exclusion chromatography to remove unreacted drug and other reagents. g. Characterize the ADC for DAR, purity, and aggregation.
Protocol 2: Quantification of PROTAC-Mediated Protein Degradation by Western Blot
This protocol is a standard method to quantify the amount of a target protein in cells following treatment with a PROTAC synthesized using a this compound linker.[9]
-
Cell Culture and Treatment: a. Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and develop with an ECL substrate. i. Image the blot using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
This compound is a valuable tool in the construction of targeted drug delivery systems. Its defined length, hydrophilicity, and dual-functional nature provide a reliable platform for conjugating diverse molecular entities. The protocols and data presented here offer a framework for researchers to design and evaluate novel ADCs, PROTACs, and other targeted therapies, ultimately contributing to the advancement of precision medicine.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Depth Characterization of a Pro-Antibody-Drug Conjugate by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern drug development, enabling the creation of advanced therapeutics with improved efficacy, stability, and pharmacokinetic profiles. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to peptides is a widely adopted strategy to enhance their therapeutic properties. Propargyl-PEG4-acid is a versatile heterobifunctional linker that facilitates a two-step conjugation strategy. Its carboxylic acid moiety allows for covalent attachment to primary amines on a peptide, such as the N-terminus or the side chain of lysine residues, through a stable amide bond. The terminal propargyl group (an alkyne) enables subsequent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
These application notes provide a comprehensive guide to the bioconjugation of peptides with this compound, offering detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the experimental workflows.
Key Applications
The bioconjugation of peptides using this compound is instrumental in a variety of research and development areas:
-
Targeted Drug Delivery: The propargyl group serves as a handle for attaching targeting ligands, such as antibodies or small molecules, to a PEGylated peptide, directing the therapeutic to specific cells or tissues.
-
Development of Proteolysis-Targeting Chimeras (PROTACs): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[1]
-
Creation of Peptide-Drug Conjugates (PDCs): The linker enables the attachment of cytotoxic drugs or other therapeutic payloads to a peptide, combining the targeting ability of the peptide with the therapeutic action of the drug.
-
Improved Pharmacokinetics: The PEG spacer enhances the hydrophilicity and increases the hydrodynamic volume of the peptide, which can lead to a longer circulation half-life and reduced renal clearance.[2]
Experimental Protocols
This section details the two primary stages of conjugating a peptide with this compound and a subsequent azide-containing molecule.
Part 1: Amide Bond Formation between Peptide and this compound
This protocol describes the activation of the carboxylic acid group of this compound using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, followed by its reaction with primary amines on the peptide.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Protocol:
-
Reagent Preparation:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Dissolve the peptide in Coupling Buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.
-
-
Activation of this compound:
-
In a reaction vessel, add the dissolved this compound.
-
Add a 1.5-fold molar excess of EDC to the this compound solution.
-
Immediately add a 1.2-fold molar excess of NHS to the reaction mixture.
-
Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.
-
-
Conjugation to Peptide:
-
Immediately after activation, add the activated Propargyl-PEG4-NHS ester solution to the peptide solution.
-
The molar ratio of activated PEG to peptide can be varied to optimize the degree of PEGylation (see Table 1). A common starting point is a 5 to 20-fold molar excess of the PEG linker.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the Propargyl-PEG4-peptide conjugate from the reaction mixture using RP-HPLC with a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them for the presence of the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry (to verify the mass increase) and analytical RP-HPLC (to assess purity).
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the alkyne-functionalized peptide (Propargyl-PEG4-peptide) and an azide-containing molecule.
Materials:
-
Propargyl-PEG4-peptide conjugate
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Degassing equipment (optional but recommended)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Propargyl-PEG4-peptide conjugate in the Reaction Buffer.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction tube, add the Propargyl-PEG4-peptide conjugate.
-
Add the azide-containing molecule. A slight molar excess (e.g., 1.2 to 2 equivalents) of the azide molecule is often used.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Add CuSO4 to the reaction mixture.
-
To initiate the reaction, add a fresh solution of sodium ascorbate. The final concentrations of reactants can be optimized (see Table 2).
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe, but longer reaction times can be employed if necessary. Gentle mixing is recommended. For sensitive biomolecules, degassing the buffer can prevent oxidation.
-
-
Purification:
-
Purify the final peptide bioconjugate using RP-HPLC or size-exclusion chromatography (SEC) to remove the copper catalyst, excess reagents, and any unreacted starting materials.
-
-
Characterization:
-
Analyze the final product by mass spectrometry to confirm the successful conjugation and by analytical RP-HPLC to determine its purity.
-
Quantitative Data
The efficiency of the bioconjugation process is influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables provide representative data to guide the optimization of your conjugation reactions.
Table 1: Representative Conditions for Amide Bond Formation
| Molar Ratio (this compound:Peptide) | Temperature (°C) | Reaction Time (hours) | Typical Yield of Mono-PEGylated Peptide |
| 5:1 | 25 | 2 | 40-60% |
| 10:1 | 25 | 2 | 60-80% |
| 20:1 | 25 | 2 | >80% |
| 10:1 | 4 | 12 (overnight) | 65-85% |
Note: Yields are highly dependent on the specific peptide sequence and the number of available primary amines.
Table 2: Representative Conditions for CuAAC Click Chemistry
| Reactant | Final Concentration |
| Propargyl-PEG4-peptide | 100 µM |
| Azide-containing molecule | 120 µM - 200 µM |
| CuSO4 | 50 µM - 1 mM |
| Sodium Ascorbate | 1 mM - 5 mM |
| Ligand (THPTA) | 250 µM - 5 mM |
Note: CuAAC reactions are known for their high efficiency, often achieving near-quantitative yields (>95%) under optimized conditions.[3]
Visualizations
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Amide bond formation workflow.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules. This reaction's specificity, high yields, and compatibility with a wide range of functional groups and aqueous environments have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][][3] Propargyl-PEG4-acid is a versatile bifunctional linker that incorporates a terminal alkyne for CuAAC and a carboxylic acid for conjugation to amine-containing molecules. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides optimal length and flexibility for many applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6][7] The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[8] this compound is an ideal building block for PROTAC synthesis via CuAAC, enabling the modular and efficient assembly of these potent protein degraders.[4][9]
These application notes provide detailed protocols for utilizing this compound in CuAAC reactions and summarize key quantitative data for the resulting conjugates.
Data Presentation
The selection of an appropriate linker is crucial for the efficacy of a PROTAC. The following table provides representative data on how PEG linker length can influence the performance of a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4). While this data is for a different PROTAC series, it illustrates the importance of linker optimization, a process for which this compound is well-suited.
| Linker Composition | DC₅₀ (nM) [a] | Dₘₐₓ (%) [b] | Permeability (Papp, 10⁻⁶ cm/s) [c] | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 0.8 | 15 |
| PEG4 | 20 | 95 | 1.2 | 25 |
| PEG5 | 15 | >98 | 1.5 | 30 |
| PEG6 | 30 | 92 | 1.0 | 20 |
[a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[10] [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved.[8] [c] Papp: Apparent permeability coefficient, a measure of cell membrane permeability.[8]
In a specific example utilizing a this compound linker, a Bruton's tyrosine kinase (BTK)-targeting PROTAC demonstrated a half-maximal degradation concentration (DC₅₀) of 200 nM in THP-1 cells.[4]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the bioconjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving this compound and the azide molecule (e.g., DMSO or DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound and the azide-containing molecule in a minimal amount of a suitable organic solvent like DMSO before diluting with the reaction buffer to the desired final concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound solution (final concentration typically 1.2-2 equivalents relative to the azide)
-
Azide-containing molecule solution
-
Reaction buffer to achieve the desired final volume.
-
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is commonly used to stabilize the Cu(I) catalyst and protect biomolecules.[11] Let this mixture stand for a few minutes.
-
-
Initiation of the Reaction:
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.[11]
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time. Reaction completion can be monitored by techniques such as LC-MS or HPLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched by adding EDTA to chelate the copper catalyst.
-
The desired product can be purified from the reaction mixture using an appropriate technique such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the product.
-
Protocol 2: Synthesis of a BTK-targeting PROTAC using this compound
This protocol provides a more specific application for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK). This involves a two-step process: first, the activation of the carboxylic acid of this compound and its conjugation to an E3 ligase ligand, followed by the CuAAC reaction with a BTK-binding molecule functionalized with an azide.
Step 1: Amide Coupling of this compound to an E3 Ligase Ligand
-
Dissolve this compound (1 eq.) in a suitable solvent such as DMF.
-
Add a coupling agent like HATU (1.1 eq.) and a base such as DIPEA (2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide) (1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the alkyne-functionalized E3 ligase ligand by preparative HPLC.
Step 2: CuAAC Reaction with Azide-functionalized BTK Ligand
-
Follow the general CuAAC protocol described in Protocol 1 , using the purified alkyne-functionalized E3 ligase ligand from Step 1 and an azide-functionalized BTK inhibitor (e.g., an ibrutinib derivative).
Mandatory Visualizations
Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for the synthesis and mechanism of action of a BTK-PROTAC.
Caption: Signaling pathway of PROTAC-mediated BTK protein degradation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG4-acid Conjugation
Welcome to the technical support center for Propargyl-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The conjugation of this compound involves a two-step process, each with its own optimal pH range. The terminal carboxylic acid of this compound is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This creates a more stable, amine-reactive NHS ester intermediate. This intermediate then reacts with a primary amine on the target molecule to form a stable amide bond.[3][4]
For optimal conjugation efficiency, it is recommended to perform a two-step reaction with distinct pH conditions for each step.[1]
-
Activation Step (Carboxyl Activation): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1][2] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]
-
Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.0 to 8.5.[1][5] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.[1]
Q2: Why is a two-step pH process recommended over a single pH reaction?
A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different. Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[1]
Q3: What are the consequences of using a pH outside the optimal range?
Using a suboptimal pH can lead to several issues:
-
Low pH for Coupling: At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester, resulting in low conjugation yield.[1][6]
-
High pH for Coupling: At a pH above 8.5, the hydrolysis of the NHS ester intermediate significantly increases.[1][6][7] This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][2][3]
Q4: What are common solvents for dissolving this compound and the activated NHS ester?
This compound is soluble in water, DMSO, DCM, and DMF.[8] For the conjugation reaction, if the NHS ester of this compound is poorly soluble in aqueous solutions, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[6][7] It is crucial to use high-quality, amine-free DMF as it can degrade to dimethylamine, which can react with the NHS ester.[6][7]
Q5: How should I store this compound?
Proper storage is crucial to maintain the integrity of the reagent.
-
Pure form: Store at –20°C for up to 3 years or at 4°C for up to 2 years.[9]
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[9]
-
It is recommended to store the compound in a dry place and protected from light.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Suboptimal pH: Incorrect pH for activation or coupling steps. | Optimize pH for each step: pH 4.5-6.0 for EDC/NHS activation and pH 7.0-8.5 for amine coupling.[1] |
| Hydrolysis of NHS ester: The NHS ester is sensitive to water and high pH. | Prepare the NHS ester solution immediately before use.[6] Avoid pH values above 8.5 during the coupling step.[1][6] | |
| Inactive Reagents: this compound, EDC, or NHS may have degraded due to improper storage. | Use fresh reagents and ensure they have been stored correctly. This compound should be stored at -20°C.[8][10] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) can compete with the target molecule for the NHS ester.[6] | Use non-amine-containing buffers such as MES for activation and PBS for coupling.[1] | |
| Protonated Amine on Target Molecule: The primary amine on the target molecule is protonated and unreactive at low pH. | Ensure the pH of the coupling reaction is between 7.0 and 8.5 to deprotonate the primary amine.[1] | |
| Multiple Products or Side Reactions | Reaction with other nucleophilic groups: Besides primary amines, NHS esters can sometimes react with other nucleophiles like hydroxyls (serine, threonine, tyrosine) and sulfhydryls (cysteine), although the resulting bonds are generally less stable.[11][12][13] | Optimize reaction stoichiometry and consider protecting other reactive groups on your molecule if necessary. |
| Aggregation of PEGylated Product: PEGylated molecules can sometimes aggregate, especially at high concentrations. | Optimize the purification method. Size-exclusion chromatography (SEC) is often effective at separating aggregates.[] | |
| Difficulty in Purifying the Conjugate | Similar Properties of Reactants and Products: The PEGylated product may have similar chromatographic behavior to the starting materials. | A variety of chromatography techniques can be employed for purification, including size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).[][15][16] The choice of method will depend on the properties of your specific conjugate. |
| Streaking on Silica Gel Chromatography: PEG-containing compounds are known to streak on silica gel. | Consider using a different solvent system, such as chloroform-methanol, which can improve separation.[17] Reverse-phase HPLC is also a powerful purification tool.[5] |
Data Presentation
Table 1: Recommended pH Ranges for this compound Conjugation
| Reaction Step | Recommended pH Range | Common Buffers |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | 0.1 M MES |
| Amine Coupling | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS) |
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
General Protocol for Two-Step Conjugation of this compound to an Amine-Containing Molecule
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column or other purification system
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to generate the NHS ester.
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer. Alternatively, the buffer of the activated PEG solution can be exchanged to the Coupling Buffer using a desalting column.
-
Allow the reaction to proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.[3] The optimal reaction time should be determined empirically.
Step 3: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.[2]
Step 4: Purification
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or reverse-phase HPLC to remove excess reagents and byproducts.[][15]
Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound.
Caption: Troubleshooting decision tree for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
How to avoid aggregation with Propargyl-PEG4-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding aggregation when working with Propargyl-PEG4-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a propargyl group on one end, which is used in "click chemistry" reactions (specifically, copper-catalyzed azide-alkyne cycloaddition or CuAAC), and a carboxylic acid group on the other end. The two functional groups are connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2][3] This PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.[4][5] Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][6]
Q2: What are the most common causes of aggregation when using this compound?
A2: Aggregation of biomolecules during and after conjugation with this compound can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, ionic strength, or buffer composition can lead to protein instability and aggregation.[7]
-
High Reagent Concentrations: High concentrations of the protein, the this compound linker, or the activating agents (EDC/NHS) can increase the likelihood of intermolecular cross-linking and precipitation.
-
Over-labeling (High Drug-to-Antibody Ratio - DAR): Attaching too many linker-payload molecules to a protein can alter its surface properties, leading to increased hydrophobicity and a higher propensity for aggregation.[2][7][8][9]
-
Conformational Changes in the Protein: The conjugation process itself can sometimes induce conformational changes in the protein, exposing hydrophobic regions that can lead to self-association and aggregation.
-
Instability of Activated Intermediates: The O-acylisourea intermediate formed during EDC activation of the carboxylic acid is unstable in aqueous solutions and can lead to side reactions and aggregation if not efficiently reacted with an amine. The use of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, helps to form a more stable amine-reactive intermediate.[10][11]
Q3: How does the hydrophilicity of the PEG linker help in preventing aggregation?
A3: The polyethylene glycol (PEG) chain in this compound is hydrophilic, meaning it readily interacts with water molecules.[4][5] When conjugated to a biomolecule, the PEG linker can form a "hydration shell" around it. This has several benefits in preventing aggregation:
-
Increased Solubility: The PEG chain improves the overall solubility of the conjugate in aqueous buffers.[4][12]
-
Steric Hindrance: The flexible PEG chains create a steric barrier that physically prevents protein molecules from getting close enough to interact and aggregate.[12]
-
Masking of Hydrophobic Regions: The PEG linker can help to shield hydrophobic patches on the surface of the protein or a hydrophobic payload, reducing the driving force for aggregation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation with this compound that can lead to aggregation.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness during the activation step (addition of EDC/NHS). | Neutralization of surface charges: EDC reacts with carboxyl groups, neutralizing their negative charge and potentially leading to electrostatic destabilization and aggregation, especially with nanoparticles or proteins at a pH near their isoelectric point (pI).[13] | - Use a two-step conjugation protocol: Activate the this compound at a lower pH (e.g., MES buffer, pH 6.0) first, then add the protein at a slightly higher pH (e.g., PBS, pH 7.2-7.5).[10][11][14][15] - Use sulfo-NHS: The sulfonated group on sulfo-NHS adds a negative charge to the active intermediate, which can help to maintain solubility.[13] - Optimize reagent concentrations: Use the lowest effective concentrations of EDC and NHS. |
| Aggregation is observed after adding the activated this compound to the protein solution. | High protein concentration: High concentrations of the target protein increase the chances of intermolecular interactions and aggregation. | - Work with lower protein concentrations: Aim for a protein concentration in the range of 1-5 mg/mL. - Slow addition of the activated linker: Add the activated this compound solution to the protein solution dropwise while gently stirring. |
| The purified conjugate shows aggregation over time during storage. | Suboptimal buffer conditions: The storage buffer may not be suitable for maintaining the stability of the conjugate. | - Optimize the storage buffer: Screen different buffer compositions, pH, and excipients. - Add stabilizing excipients: Consider adding cryoprotectants like glycerol or sugars (e.g., sucrose, trehalose), or amino acids like arginine to the storage buffer. |
| High Drug-to-Antibody Ratio (DAR) leads to aggregation. | Increased hydrophobicity of the conjugate: A higher number of conjugated molecules, especially if the payload is hydrophobic, can significantly increase the overall hydrophobicity of the antibody, leading to aggregation.[2][7][8][9] | - Optimize the molar ratio of linker to protein: Perform titration experiments to find the optimal ratio that achieves the desired DAR without causing aggregation. A lower DAR (e.g., 2-4) is often a good starting point to minimize aggregation.[8] - Use a more hydrophilic linker: If the payload is very hydrophobic, consider using a longer PEG linker (e.g., PEG8, PEG12) to better mask the hydrophobicity. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol is designed to minimize aggregation by separating the activation of the carboxylic acid from the conjugation to the protein.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Step 1: Preparation of Reagents
-
Prepare all buffers and solutions using high-purity water.
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 100 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the following in order:
-
This compound solution (a 10-50 fold molar excess over the protein to be conjugated is a good starting point for optimization).
-
Activation Buffer to bring the reaction volume to approximately 500 µL.
-
EDC solution (2-5 fold molar excess over this compound).
-
Sulfo-NHS solution (2-5 fold molar excess over this compound).
-
-
Vortex briefly to mix and incubate at room temperature for 15-30 minutes.
Step 3: Conjugation to the Protein
-
While the activation reaction is proceeding, prepare the protein solution in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Equilibrate a desalting column with the Conjugation Buffer.
-
After the activation step, apply the reaction mixture to the equilibrated desalting column to remove excess EDC, Sulfo-NHS, and reaction byproducts. Collect the eluate containing the activated Propargyl-PEG4-NHS ester.
-
Immediately add the purified activated linker to the protein solution. Add the linker solution dropwise while gently stirring the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.
Step 5: Purification of the Conjugate
-
Purify the conjugate from excess linker and quenching reagents using a desalting column or dialysis against a suitable storage buffer.
Protocol 2: Characterization of Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Purpose: To quantify the amount of monomer, dimer, and higher-order aggregates in the conjugate solution.
Instrumentation:
-
HPLC system with a size-exclusion chromatography (SEC) column suitable for the molecular weight range of the protein.
-
Multi-Angle Light Scattering (MALS) detector.
-
Refractive Index (RI) detector.
-
UV detector.
Procedure:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) at a constant flow rate.
-
Inject a known concentration of the purified conjugate onto the column.
-
Monitor the elution profile using the UV, MALS, and RI detectors.
-
The data from the MALS and RI detectors can be used to calculate the absolute molar mass of the eluting species, independent of their elution volume.[16][17][18][19]
-
The percentage of monomer, dimer, and higher-order aggregates can be quantified by integrating the areas of the corresponding peaks in the chromatogram.
Quantitative Data Summary
The following table provides a summary of key parameters to consider for minimizing aggregation during the conjugation of this compound.
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH (Activation) | 6.0 | Optimal for EDC/NHS activation of carboxylic acids. |
| Reaction pH (Conjugation) | 7.2 - 7.5 | Efficient reaction of NHS-ester with primary amines while maintaining protein stability. |
| This compound to Protein Molar Ratio | 10:1 to 50:1 (for initial optimization) | A molar excess is required to drive the reaction to completion. The optimal ratio should be determined empirically. |
| EDC to this compound Molar Ratio | 2:1 to 5:1 | Ensures efficient activation of the carboxylic acid. |
| Sulfo-NHS to this compound Molar Ratio | 2:1 to 5:1 | Stabilizes the activated intermediate. |
| Protein Concentration | 1 - 5 mg/mL | Reduces the likelihood of intermolecular interactions and aggregation. |
| Final Organic Solvent Concentration | < 10% (v/v) | High concentrations of organic solvents like DMF or DMSO can denature proteins. |
| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 | A lower DAR is generally preferred to minimize the risk of aggregation, especially with hydrophobic payloads.[8] |
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. purepeg.com [purepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. theanalyticalscientist.com [theanalyticalscientist.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Side reactions and byproducts in Propargyl-PEG4-acid chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-acid. The information is designed to help you identify and resolve potential side reactions and byproduct formation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functionalities of this compound?
This compound is a heterobifunctional linker with two key reactive groups:
-
A terminal alkyne (propargyl) group , which is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to form a stable triazole linkage with azide-modified molecules.[1][2][3][4]
-
A terminal carboxylic acid group , which can be activated to react with primary amines (e.g., on proteins or peptides) to form a stable amide bond.[2][3][4]
Q2: What is the most common side reaction when using the propargyl group in CuAAC reactions?
The most significant side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser-Hay coupling.[5][6][7] This reaction is catalyzed by copper ions in the presence of oxygen and results in the formation of a diyne-linked dimer of your this compound reagent. This byproduct can complicate purification and reduce the yield of the desired conjugate.
Q3: How can I prevent Glaser-Hay coupling during my click chemistry reaction?
To minimize this side reaction, it is crucial to keep the copper catalyst in its Cu(I) oxidation state. This can be achieved by:
-
Using a reducing agent: Sodium ascorbate is commonly added to the reaction mixture to reduce any Cu(II) to Cu(I) and to scavenge oxygen.[5][8]
-
Degassing your reaction mixture: Bubbling an inert gas like argon or nitrogen through your solvent and reaction mixture can help remove dissolved oxygen.[8]
-
Using a stabilizing ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst and improve reaction efficiency.[8]
Q4: What are the common side reactions associated with the carboxylic acid group activation and coupling?
When activating the carboxylic acid with reagents like EDC and NHS, the primary side reaction is the hydrolysis of the activated NHS ester .[9][10] This occurs when the NHS ester reacts with water, converting it back to the unreactive carboxylic acid and reducing your conjugation efficiency. This hydrolysis is more rapid at higher pH values. Another potential issue is the rearrangement of the unstable O-acylisourea intermediate formed by EDC, which can be minimized by the addition of NHS.[9][11]
Q5: Can the PEG linker itself degrade during my experiments?
Yes, the polyethylene glycol (PEG) chain can be susceptible to oxidative degradation .[12][13][14][15] This process can be accelerated by the presence of transition metal ions (like copper), oxygen, heat, and light.[14] Degradation can lead to chain cleavage and the formation of byproducts such as aldehydes and formates, which may interfere with your application.
Troubleshooting Guides
Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Suggested Solution(s) |
| Oxidative Homocoupling (Glaser-Hay) | Ensure a fresh solution of a reducing agent (e.g., sodium ascorbate) is used in sufficient excess (e.g., 5-10 equivalents). Degas all buffers and the final reaction mixture with an inert gas.[5][8] |
| Inactive Copper Catalyst | Use a high-purity source of a Cu(I) salt or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent.[8] Ensure your buffers do not contain chelating agents that could sequester the copper. |
| Steric Hindrance | If conjugating to a bulky molecule, consider increasing the reaction time or temperature (e.g., to 37°C). A longer PEG spacer may also improve accessibility.[8] |
| Impure Reagents | Purify starting materials (both the this compound and the azide-containing molecule) to remove any potential inhibitors. |
| Incorrect pH | The optimal pH for CuAAC is typically between 7 and 8.5. Buffers outside this range can reduce reaction efficiency. |
Low Yield in Amide Coupling (EDC/NHS Chemistry)
| Potential Cause | Suggested Solution(s) |
| Hydrolysis of NHS Ester | Perform the NHS ester activation in a slightly acidic buffer (pH 6.0) to maximize stability. Immediately proceed to the amine coupling step, which should be done at a pH of 7.2-8.0.[9][10] Minimize the time the activated PEG is in an aqueous solution before adding the amine-containing molecule. |
| Presence of Nucleophilic Buffers | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG. Use buffers like PBS or MES.[9] |
| Inactive EDC/NHS | EDC and NHS are moisture-sensitive. Use freshly opened vials or store them properly in a desiccator. Equilibrate to room temperature before opening to prevent condensation.[16] |
| Insufficient Activation | Ensure you are using an appropriate molar excess of EDC and NHS over the this compound. A 2-5 fold excess is a common starting point.[10] |
| Low Reactivity of Amine | The primary amine on your target molecule may be sterically hindered or have a high pKa. Increasing the pH of the coupling buffer (to ~8.5) can increase the concentration of the more reactive deprotonated amine. |
Experimental Protocols
Two-Step Protocol for Amide Coupling to a Protein
This protocol is designed to minimize protein self-crosslinking by first activating the this compound and then adding it to the protein solution.
-
Activation of this compound:
-
Dissolve this compound in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add a 5-fold molar excess of NHS, followed by a 5-fold molar excess of EDC.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Dissolve your amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the PEG linker over the protein is a common starting point.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated PEG by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.5) and incubating for 30 minutes.
-
Purify the resulting conjugate using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess PEG reagent and byproducts.[]
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reagents:
-
Prepare stock solutions of your azide-containing molecule and this compound in a suitable solvent (e.g., DMF, water, or a mixture).
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
(Optional) Prepare a stock solution of a copper ligand like THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vial, combine the azide-containing molecule (1 equivalent) and this compound (1.1-2 equivalents).
-
Add the reaction buffer (e.g., PBS, pH 7.4).
-
If using a ligand, add it to the reaction mixture.
-
Add the copper(II) sulfate solution (0.05-0.1 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution (5-10 equivalents).
-
-
Reaction and Purification:
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Once complete, the product can be purified by methods such as dialysis, size exclusion chromatography, or reverse-phase HPLC to remove the copper catalyst, excess reagents, and any byproducts.[][18]
-
Visualizing Reaction Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Propargyl-PEG4-S-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Oxidation of polyethylene glycols by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Improving the efficiency of Propargyl-PEG4-acid bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to enhance the efficiency of your Propargyl-PEG4-acid bioconjugation experiments.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the two main reaction types involving this compound: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the propargyl group, and EDC/NHS chemistry for the carboxylic acid group.
Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: Why am I observing low or no yield of my desired bioconjugate in my CuAAC reaction?
Answer: Low or no product yield in a CuAAC reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a systematic guide to troubleshooting this issue.
-
Problem: Inactive Copper Catalyst
-
Cause: The active catalyst in CuAAC is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2][3]
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II).[4] Prepare the sodium ascorbate solution fresh.
-
Minimize Oxygen Exposure: While excess sodium ascorbate helps, it's good practice to cap reaction vials to minimize contact with air.[5] For highly sensitive biomolecules, working in an inert atmosphere glove box may be necessary.[1][2]
-
Order of Addition: First, mix the CuSO₄ with the ligand (e.g., THPTA), then add this mixture to your azide and alkyne substrates. Initiate the reaction by adding the sodium ascorbate solution last.[1][2]
-
-
-
Problem: Reagent Quality and Stoichiometry
-
Cause: Degradation of reagents or incorrect molar ratios can lead to poor reaction efficiency.
-
Solution:
-
Reagent Purity: Ensure the purity of your this compound and azide-containing molecule. Impurities can interfere with the reaction.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, it's often beneficial to use a slight excess (1.2-2 fold) of the less precious binding partner to drive the reaction to completion.[5][6]
-
Concentration: The reaction is bimolecular, so higher concentrations of reactants will lead to faster reaction rates. However, be aware that the Cu-THPTA catalyst can be inhibited by alkyne concentrations above approximately 5 mM.[1][2]
-
-
-
Problem: Substrate-Specific Issues
-
Cause: Steric hindrance around the alkyne or azide can prevent the catalyst and other reactant from accessing the reactive site.[2] Some biomolecules, particularly proteins with metal-binding motifs (like His-tags), can sequester the copper catalyst.[2]
-
Solution:
-
Steric Hindrance: If you suspect steric hindrance, you may need to increase reaction times or temperature (if your biomolecule is stable).
-
Catalyst Sequestration: If your protein has a metal-binding site, consider increasing the catalyst and ligand concentration. Alternatively, adding a competing metal ion like Ni(II) or Zn(II) can occupy the binding site, leaving the copper free to catalyze the reaction.[2]
-
-
-
Problem: Ineffective Purification
-
Cause: The desired product may be present but difficult to separate from starting materials or byproducts.
-
Solution:
-
Copper Removal: Residual copper can interfere with downstream applications and analysis. Wash your crude product with an aqueous solution of a chelating agent like EDTA to remove copper ions.[6]
-
Purification Method: For biomolecules, size-exclusion chromatography or dialysis are common and effective purification methods.[6] For small molecules, extraction or silica gel chromatography can be used.[6]
-
-
Troubleshooting EDC/NHS Carboxylic Acid Activation and Amidation
Question: My EDC/NHS conjugation to an amine-containing molecule is failing. What could be the cause?
Answer: Failure in EDC/NHS chemistry is commonly linked to pH issues, buffer incompatibilities, or the stability of the activated ester.
-
Problem: Incorrect pH
-
Cause: The reaction proceeds in two pH-dependent steps. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS-ester with the primary amine is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[7]
-
Solution:
-
Two-Step pH Adjustment: Perform the initial activation of this compound with EDC/NHS in a buffer such as MES at pH 5-6 for 15-30 minutes.[7][8]
-
pH Shift: After activation, raise the pH of the reaction mixture to 7.2-7.5 by adding a non-amine, non-carboxylate buffer like PBS before adding your amine-containing molecule.[7][8]
-
-
-
Problem: Buffer Incompatibility
-
Cause: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules, quenching the reaction.[9]
-
Solution:
-
Use Appropriate Buffers: For the activation step, use a non-amine, non-carboxylate buffer like MES. For the conjugation step, use a buffer like PBS or Borate buffer.[8]
-
Buffer Exchange: If your amine-containing biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis, ultrafiltration, or a desalting column before the conjugation reaction.[9]
-
-
-
Problem: Hydrolysis of Activated Ester
-
Cause: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. This hydrolysis reverts the activated acid back to its original carboxylic acid form, rendering it unreactive towards amines.
-
Solution:
-
Timing: Add your amine-containing molecule to the reaction promptly after the pH adjustment. Do not let the activated this compound sit for extended periods, especially at pH > 7.
-
Concentration: Use a sufficient concentration of your amine-containing molecule to ensure the amidation reaction outcompetes the hydrolysis reaction.
-
-
-
Problem: Poor Nucleophilicity of the Amine
-
Cause: Aromatic amines are generally less nucleophilic than aliphatic amines and may react very slowly or not at all under aqueous conditions.[10]
-
Solution:
-
Increase pH: For less reactive amines, you can try increasing the pH to 8.0-8.5 to increase the concentration of the deprotonated, more nucleophilic form of the amine. However, this also increases the rate of hydrolysis, so it requires careful optimization.
-
Alternative Chemistries: If the amine is particularly unreactive, you may need to consider alternative conjugation strategies.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main reactive groups? A1: this compound is a heterobifunctional linker molecule.[11] It contains two key reactive groups: a terminal alkyne (propargyl group) for use in copper-catalyzed or copper-free "click chemistry" reactions with azide-functionalized molecules, and a terminal carboxylic acid that can be coupled to primary amines via activators like EDC and NHS.[11][12][13][14] The PEG4 (polyethylene glycol) spacer enhances water solubility and flexibility.[11][12]
Q2: How should I store this compound? A2: It is recommended to store this compound at -20°C in a dry, dark environment to maintain its stability and reactivity.[11][15] For stock solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months.[15] Avoid repeated freeze-thaw cycles.[15]
Q3: What is the role of a ligand, like THPTA, in a CuAAC reaction? A3: A ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serves two critical functions in CuAAC bioconjugation. Firstly, it accelerates the reaction rate. Secondly, it stabilizes the Cu(I) catalyst, protecting it from oxidation and disproportionation.[5] This protective role is especially important in bioconjugations, as it helps prevent damage to sensitive biomolecules from reactive oxygen species that can be generated by copper and ascorbate.[1][2][5]
Q4: Can I use a one-pot method for the EDC/NHS reaction? A4: While a one-pot reaction (adding EDC, NHS, and the amine-molecule simultaneously) can sometimes work, it is generally less efficient than a two-step procedure.[7] A one-pot approach at a compromise pH (e.g., 6.5-7.0) can lead to lower yields due to suboptimal conditions for both the activation and conjugation steps, as well as potential side reactions of EDC with the amine. The recommended two-step protocol with pH adjustment provides better control and typically higher yields.[7]
Q5: My CuAAC reaction mixture turned cloudy/precipitated. What should I do? A5: Precipitation can occur for several reasons. It might be your final product crashing out of solution if it has poor solubility in the reaction buffer. Alternatively, high concentrations of the copper catalyst can sometimes lead to the formation of insoluble species. If using carrier proteins like KLH, excess EDC can cause them to precipitate.[7] Try to analyze the precipitate if possible. To avoid this, ensure all components are fully dissolved before initiating the reaction and consider if the final concentration of your conjugate will exceed its solubility limit. If precipitation occurs with KLH, reduce the amount of EDC used.[7]
Section 3: Data and Protocols
Recommended Reaction Parameters
The optimal conditions will vary depending on the specific substrates, but the following tables provide a good starting point for optimization.
Table 1: Typical Reaction Parameters for CuAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| Biomolecule Conc. | 10 µM - 1 mM | Lower concentrations may require longer reaction times or higher reagent excess. |
| Alkyne/Azide Ratio | 1:1 to 1:2 | Use a slight excess of the non-limiting reagent.[5][6] |
| CuSO₄ Conc. | 50 µM - 250 µM | [5] |
| Ligand (THPTA) Conc. | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is recommended.[5] |
| Sodium Ascorbate Conc. | 1 mM - 5 mM | Should be in excess of copper. Prepare fresh.[5][6] |
| Solvent | Aqueous Buffer (e.g., PBS) | Co-solvents like t-BuOH or DMSO can be used if solubility is an issue.[6] |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 12 hours | Monitor by an appropriate analytical method (e.g., HPLC, SDS-PAGE). |
Table 2: Typical Reaction Parameters for EDC/NHS Two-Step Conjugation
| Parameter | Recommended Range | Notes |
| This compound Conc. | 1 mM - 10 mM | |
| EDC Conc. | 2 mM - 10 mM | Typically 1.5-2x molar excess over the acid. |
| NHS (or Sulfo-NHS) Conc. | 5 mM - 25 mM | Typically 2-2.5x molar excess over EDC. |
| Activation Buffer | MES Buffer | pH 5.0 - 6.0. |
| Activation Time | 15 - 30 minutes | |
| Conjugation Buffer | PBS or Borate Buffer | pH 7.2 - 8.0. |
| Amine-Molecule Ratio | 1:1 (Acid:Amine) | A slight excess of the activated acid can be used. |
| Conjugation Time | 2 - 18 hours | At room temperature or 4°C to minimize hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
Azide-functionalized biomolecule in a suitable buffer (e.g., 100 µM in PBS).
-
This compound in DMSO or water (e.g., 10 mM).
-
Copper(II) Sulfate (CuSO₄) in water (e.g., 20 mM).
-
Ligand (THPTA) in water (e.g., 50 mM).
-
Sodium Ascorbate (NaAsc) in water (e.g., 100 mM). Prepare this solution fresh just before use.
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[5]
-
Set up the Reaction: In a separate microcentrifuge tube, add the following in order:
-
Your azide-functionalized biomolecule solution.
-
The this compound solution to the desired final concentration (e.g., 2-fold excess over the azide).
-
The CuSO₄/THPTA catalyst premix.
-
Gently mix the contents.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be between 1-5 mM.
-
Incubation: Cap the tube and allow the reaction to proceed at room temperature. The reaction can be gently mixed or left to stand.
-
Monitoring and Purification: Monitor the reaction progress using an appropriate technique (e.g., SDS-PAGE, HPLC, LC-MS). Once complete, purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents and the copper catalyst.
Protocol 2: General Two-Step Procedure for EDC/NHS Amide Coupling
-
Prepare Stock Solutions:
-
This compound in an anhydrous solvent like DMSO or DMF (e.g., 100 mM).
-
EDC in Activation Buffer (e.g., 100 mM in MES, pH 6.0). Use immediately.
-
Sulfo-NHS in Activation Buffer (e.g., 250 mM in MES, pH 6.0).
-
Amine-containing molecule in Conjugation Buffer (e.g., PBS, pH 7.4).
-
Quenching Buffer (optional, e.g., 1 M Tris-HCl, pH 8.0).
-
-
Activation Step:
-
Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).
-
Add EDC solution to a final concentration of ~20 mM.
-
Immediately add Sulfo-NHS solution to a final concentration of ~50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Step:
-
Option A (Direct Addition): Add the activated this compound solution to your amine-containing molecule in Conjugation Buffer. The pH of the final mixture should be between 7.2 and 7.5.
-
Option B (Buffer Exchange): To remove excess EDC/NHS and precisely control the pH, pass the activated linker solution through a desalting column equilibrated with Conjugation Buffer (pH 7.2). Immediately add the purified, activated linker to your amine-containing molecule.
-
-
Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any remaining active NHS-esters, you can add a small molecule amine like Tris or hydroxylamine.
-
Purification: Purify the final conjugate using dialysis, size-exclusion chromatography, or another method suitable for your molecule to remove unreacted reagents and byproducts.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. This compound, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 12. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 13. This compound - CD Bioparticles [cd-bioparticles.net]
- 14. This compound - Creative Biolabs [creative-biolabs.com]
- 15. medchemexpress.com [medchemexpress.com]
Propargyl-PEG4-acid solubility issues in reaction buffers
Welcome to the technical support center for Propargyl-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a focus on resolving solubility issues in reaction buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two different reactive groups at either end of a polyethylene glycol (PEG) spacer: a propargyl group and a carboxylic acid. The PEG spacer is hydrophilic, which generally improves the solubility of the molecule in aqueous solutions.[1][2] The propargyl group can react with azide-containing molecules via copper-catalyzed or strain-promoted "click chemistry," while the carboxylic acid can be coupled to primary amines to form stable amide bonds.[2][3] This makes it a versatile tool for linking different molecules together, such as in the development of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).
Q2: In which solvents is this compound soluble?
This compound is generally soluble in water and a range of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[3] For most applications, it is recommended to first prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF.[4][5]
Q3: Why is it recommended to prepare a stock solution in an organic solvent instead of dissolving it directly in my aqueous buffer?
Preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into your aqueous reaction buffer is the most common and recommended method.[5] This approach helps to ensure complete dissolution of the this compound before it is introduced into the aqueous environment, minimizing the risk of precipitation.[5] Direct dissolution in an aqueous buffer can be more challenging and may lead to incomplete solubilization, especially at higher concentrations.[5]
Q4: What is the optimal pH for reactions involving the carboxylic acid group of this compound?
The optimal pH depends on the specific step of the reaction. The activation of the carboxylic acid group using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient at a pH between 4.5 and 7.2.[5] The subsequent reaction of the activated PEG-acid with primary amines to form a stable amide bond is most efficient at a pH between 7.0 and 8.0.[5]
Q5: Are there any buffer components I should avoid when using this compound?
Yes. You should avoid buffers that contain primary amines, such as Tris or glycine.[4] These buffer components will compete with your target molecule for reaction with the activated carboxylic acid, leading to lower conjugation efficiency.[4] Good buffer choices for the amine-coupling reaction include phosphate-buffered saline (PBS) at pH 7.2-8.0 or borate buffer.[4]
Q6: How should I store this compound and its stock solutions?
This compound should be stored at -20°C in a desiccated environment to protect it from moisture.[3] Stock solutions in anhydrous DMSO or DMF should also be stored at -20°C.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the reagent.[4]
Troubleshooting Guide: Solubility Issues
Problem: I am observing precipitation or cloudiness in my reaction buffer after adding this compound.
This is a common issue that can arise from several factors related to the concentration of the reagent, the composition of the buffer, and the handling of the stock solution. Follow this step-by-step guide to troubleshoot the problem.
Step 1: Review Your Dissolution Protocol
-
Did you prepare a stock solution in an organic solvent?
-
No: Attempting to dissolve this compound directly in an aqueous buffer, especially at high concentrations, can lead to poor solubility.
-
Yes: Proceed to Step 2.
-
Step 2: Assess the Concentration of Organic Solvent in Your Final Reaction Mixture
-
What is the final percentage of organic solvent (e.g., DMSO or DMF) in your reaction buffer?
-
A high concentration of the organic solvent can cause some components of your buffer or your biomolecule to precipitate.
-
Recommendation: Ensure the final concentration of the organic solvent in your working solution is low, typically less than 5%.[5] If you need to add a larger volume of the stock solution, consider preparing a more concentrated stock or adjusting your reaction volume.
-
-
Step 3: Evaluate Your Buffer Composition
-
What are the components of your aqueous buffer?
-
High concentrations of certain salts can reduce the solubility of PEGylated compounds, a phenomenon known as "salting out".[6] The effectiveness of different salts at causing precipitation generally follows the Hofmeister series.[7]
-
Recommendation: If your buffer has a very high salt concentration, consider reducing it if your experimental conditions allow. Alternatively, you can perform a buffer exchange on your biomolecule to a buffer with a lower salt concentration before adding the this compound.
-
-
Step 4: Consider the Order of Addition
-
How are you adding the stock solution to the buffer?
-
Adding the stock solution too quickly or into an unstirred solution can lead to localized high concentrations and precipitation.
-
Recommendation: Add the stock solution dropwise to your reaction buffer while gently vortexing or stirring. This helps to ensure rapid and uniform dispersion of the this compound.
-
-
Step 5: Try Sonication or Gentle Warming
-
If you still observe a precipitate after following the steps above, have you tried to redissolve it?
-
Sometimes, a small amount of precipitate can form that can be redissolved.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in various buffers is not extensively published, the following table provides representative solubility information and key parameters. Note: The aqueous solubility can be highly dependent on pH, ionic strength, and temperature.
| Solvent/Buffer | Qualitative Solubility | Recommended Stock Concentration | Notes |
| Organic Solvents | |||
| DMSO | High | 10 - 100 mg/mL | Recommended for preparing stock solutions.[5] |
| DMF | High | 10 - 100 mg/mL | Recommended for preparing stock solutions.[5] |
| Dichloromethane (DCM) | Soluble | Not typically used for stock solutions for aqueous reactions. | |
| Aqueous Systems | |||
| Water | Soluble | < 10 mg/mL (estimated) | Solubility is pH-dependent due to the carboxylic acid. |
| PBS (pH 7.4) | Moderately Soluble | Dilution from stock is recommended. | High salt concentrations can decrease solubility.[6] |
| MES (pH 6.0) | Moderately Soluble | Dilution from stock is recommended. | Often used for EDC/NHS activation of the carboxylic acid.[4] |
| Borate Buffer (pH 8.0) | Moderately Soluble | Dilution from stock is recommended. | A suitable amine-free buffer for amine coupling.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended method for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a suitable microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mg/mL).
-
Vortex the tube until the this compound is completely dissolved.
-
If dissolution is difficult, gentle warming (30-40°C) or sonication for 5-10 minutes can be used to aid dissolution.[5]
-
Store the stock solution in aliquots at -20°C.
Protocol 2: General Procedure for Conjugating this compound to a Protein via Amine Coupling
This protocol provides a general workflow for the two-step conjugation of this compound to a primary amine on a protein.
Materials:
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound stock solution (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of this compound: a. In a microcentrifuge tube, add the desired amount of this compound from the stock solution to the Activation Buffer. b. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS over the this compound. c. Incubate for 15-30 minutes at room temperature.[8]
-
Conjugation to Protein: a. Immediately add the activated this compound solution to your protein solution. The reaction of the activated acid with amines is most efficient at pH 7.0-8.0.[5] If your activation was performed at a lower pH, you can adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching and Purification: a. Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes. b. Remove excess, unreacted linker and byproducts using a desalting column equilibrated with your desired storage buffer.
Visualizations
Caption: Experimental workflow for conjugating this compound to a protein.
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Reaction pathways for this compound.
References
- 1. This compound, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Inorganic Salts on Phase Separation in Aqueous Solutions of Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propargyl-PEG4-acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound conjugation reaction?
The reaction mixture typically contains the desired conjugate, unreacted this compound, unreacted substrate (the molecule being conjugated), and potentially side-products from the coupling reaction (e.g., hydrolyzed activated esters).
Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?
For many small-molecule this compound conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method due to its high resolving power based on hydrophobicity.[1][2] Size-Exclusion Chromatography (SEC) can be useful for removing grossly different sized impurities, and Anion Exchange Chromatography (AEX) can be employed to leverage the terminal carboxylic acid of the PEG linker.[3][4]
Q3: How can I monitor the progress of my conjugation reaction?
You can monitor the reaction progress by analytical RP-HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS). You should observe the consumption of the starting materials and the formation of a new peak corresponding to the molecular weight of your desired conjugate.
Q4: My this compound conjugate is not very soluble in my mobile phase. What can I do?
The PEG4 linker is intended to increase hydrophilicity.[5] If you are using RP-HPLC, you can try decreasing the initial percentage of the organic solvent in your mobile phase. For particularly challenging conjugates, consider using a different organic modifier (e.g., methanol instead of acetonitrile) or adding a small amount of a co-solvent like isopropanol.
Purification Strategy Workflow
Caption: General workflow for the synthesis and purification of this compound conjugates.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Solution |
| Poor Separation of Conjugate and Starting Material | Inappropriate gradient | Optimize the gradient to be shallower around the elution time of the compounds of interest. A longer gradient often improves resolution.[2] |
| Wrong column chemistry | For hydrophilic conjugates, a C8 column might provide better separation than a C18. For more hydrophobic molecules, a C18 or even a C4 column could be more suitable. | |
| Sample overload | Reduce the injection volume or the concentration of the sample.[6] | |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase | Add an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase to improve peak shape.[2] |
| Column degradation | Flush the column or replace it if it's old or has been used with incompatible samples. | |
| Low temperature | Increase the column temperature (e.g., to 30-40 °C) to improve peak shape and reduce viscosity. | |
| Low Recovery of the Conjugate | Irreversible binding to the column | Add a stronger organic solvent like isopropanol to the mobile phase in a small percentage. |
| Precipitation on the column | Ensure the sample is fully dissolved in the initial mobile phase conditions before injection. | |
| Ghost Peaks | Contaminants from previous runs | Run a blank gradient before injecting your sample. Ensure the mobile phases are freshly prepared. |
Troubleshooting Logic for RP-HPLC
Caption: Decision tree for troubleshooting common RP-HPLC purification issues.
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor Resolution Between Conjugate and Unreacted PEG Linker | Inappropriate pore size of the column | For low molecular weight conjugates, a column with a smaller pore size is required to achieve good separation.[7] |
| Non-ideal SEC behavior (ionic or hydrophobic interactions) | Increase the ionic strength of the mobile phase (e.g., 150 mM NaCl) to minimize ionic interactions. Adding a small percentage of an organic solvent can reduce hydrophobic interactions.[8] | |
| Conjugate Elutes Earlier or Later Than Expected | Molecular shape and hydrodynamic volume | The elution in SEC is determined by hydrodynamic volume, not just molecular weight. The PEG chain can adopt different conformations affecting its size in solution.[9] |
| Interactions with the column matrix | As mentioned above, modify the mobile phase to minimize non-specific interactions. |
Anion Exchange Chromatography (AEX)
| Problem | Possible Cause | Solution |
| Conjugate Does Not Bind to the Column | Incorrect pH of the buffer | The pH of the buffer must be above the pKa of the carboxylic acid on the this compound linker for it to be negatively charged and bind to the anion exchange resin.[4] |
| Ionic strength of the loading buffer is too high | Use a low ionic strength buffer for loading the sample onto the column. | |
| Low Recovery of the Conjugate | Very strong binding to the resin | Elute with a steeper salt gradient or a buffer with a higher salt concentration. Alternatively, a pH gradient can be used for elution.[3] |
| The resin has a very high charge density | Consider using a weak anion exchanger instead of a strong one.[10] |
Experimental Protocols
Preparative RP-HPLC
This protocol is a general guideline for the purification of a small molecule this compound conjugate.
-
Column: C18, 5 µm particle size, 10 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Flow Rate: 4 mL/min
-
Detection: 254 nm (or the optimal wavelength for your conjugated molecule)
-
Gradient:
| Time (min) | % B |
| 0 | 5 |
| 5 | 5 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of DMSO or the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the column with 5% Mobile Phase B for at least 5 column volumes.
-
Inject the sample onto the column.
-
Run the gradient as described in the table.
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the collected fractions by analytical RP-HPLC or LC-MS to confirm purity.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Analytical RP-HPLC for Purity Assessment
-
Column: C18, 3.5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1 mL/min
-
Detection: 254 nm (and/or other relevant wavelengths)
-
Gradient: A suitable gradient that resolves all components, for example, 5-95% B over 20 minutes.
Data Presentation
Comparison of Purification Strategies (Illustrative Data)
| Purification Method | Purity of Final Product (%) | Recovery (%) | Key Advantages | Key Disadvantages |
| Preparative RP-HPLC | >98% | 60-80% | High resolution, widely applicable. | Can be time-consuming, potential for low recovery of very hydrophobic or hydrophilic compounds. |
| Size-Exclusion Chromatography (SEC) | 80-90% | >90% | Good for removing large or very small impurities, mild conditions. | Low resolution for molecules of similar size, not ideal for separating unreacted starting materials from the product.[6] |
| Anion Exchange Chromatography (AEX) | 90-95% | 70-90% | Specific for acidic compounds, can handle large sample volumes. | Only applicable if the conjugate has a net negative charge at a suitable pH.[4] |
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 4. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 5. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Copper-Catalyzed Propargyl-PEG4-acid Reactions
Welcome to the technical support center for optimizing the reaction efficiency of Propargyl-PEG4-acid utilizing copper catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the copper catalyst in the reaction with this compound?
A1: this compound contains a terminal alkyne group. Its reaction with an azide-containing molecule is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The copper catalyst, specifically the Cu(I) oxidation state, is essential for this reaction. It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide to form a stable triazole ring.[1] The uncatalyzed reaction is significantly slower and less specific.[1]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Therefore, it is common practice to use a more stable Cu(II) salt (e.g., copper (II) sulfate, CuSO₄) in combination with a reducing agent, such as sodium ascorbate.[1][2] This in situ generation ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction.[1]
Q3: What is the purpose of using a ligand in the reaction?
A3: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation. They also increase the catalyst's solubility and can accelerate the reaction rate.[1][3] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous and biological systems.[1] For bioconjugation, using a ligand is highly recommended to protect sensitive biomolecules from damage by reactive oxygen species that can be generated.[3]
Q4: Can I perform the reaction in the presence of biological molecules?
A4: Yes, CuAAC is widely used for bioconjugation due to its high specificity and biocompatibility.[1] The azide and alkyne functional groups are largely absent in biological systems, which helps prevent side reactions with native biomolecules.[1] For reactions involving sensitive biological samples, it is critical to use a biocompatible ligand like THPTA and carefully optimize reaction conditions.[1] It can also be beneficial to include additives like aminoguanidine to trap reactive byproducts from ascorbate oxidation that might otherwise damage proteins.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is one of the most common issues in copper-catalyzed click reactions. The following guide will help you identify and resolve the potential causes.
Troubleshooting Workflow for Low Yield
References
Characterizing and minimizing impurities in Propargyl-PEG4-acid synthesis
Welcome to the technical support center for the synthesis of Propargyl-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis, purification, and characterization of this important bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound from tetraethylene glycol is typically a two-step process:
-
Propargylation: A Williamson ether synthesis is performed to react tetraethylene glycol with propargyl bromide in the presence of a base, such as sodium hydride (NaH), to form Propargyl-PEG4-alcohol.
-
Carboxylation: The terminal hydroxyl group of Propargyl-PEG4-alcohol is then reacted with succinic anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a base such as triethylamine (TEA), to yield the final product, this compound.[1][2][3]
Q2: What are the most common impurities I might encounter in my synthesis?
A2: Several impurities can arise during the synthesis of this compound. The most common include:
-
From the Propargylation Step:
-
Unreacted Tetraethylene Glycol: Incomplete reaction will leave the starting material in your product mixture.
-
Di-propargylated PEG4: The reaction of propargyl bromide at both ends of the tetraethylene glycol molecule results in this common byproduct.[4]
-
-
From the Carboxylation Step:
-
Unreacted Propargyl-PEG4-alcohol: Incomplete carboxylation will result in the presence of the intermediate product.
-
Succinic Acid: Hydrolysis of succinic anhydride by trace amounts of water will produce succinic acid.[5][6][7]
-
Unreacted Succinic Anhydride: Excess reagent from the carboxylation step may remain.
-
Q3: How can I best characterize my final product and its impurities?
A3: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of this compound and identifying impurities.[8][9] Key signals to look for include the alkyne proton, the methylene protons adjacent to the alkyne and ester groups, and the PEG backbone.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for assessing the purity of your product and quantifying impurities.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry provides molecular weight information, confirming the identity of your desired product and helping to elucidate the structures of unknown impurities.[11][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield in Propargylation Step
| Problem | Possible Causes | Troubleshooting Steps |
| Low conversion of tetraethylene glycol | Inactive base (e.g., old NaH). | Use fresh, high-quality sodium hydride. Consider washing the NaH with a non-reactive solvent like hexane to remove any oxide layer. |
| Insufficient base. | Use a slight excess of sodium hydride to ensure complete deprotonation of the alcohol. | |
| Low reaction temperature. | While the reaction is often started at a lower temperature for safety, it may need to be gently warmed to proceed to completion. Monitor the reaction by TLC or LC-MS. | |
| Formation of significant amounts of di-propargylated product | High ratio of propargyl bromide to tetraethylene glycol. | Use a controlled stoichiometry, typically a slight excess of tetraethylene glycol, to favor mono-substitution. |
| High reaction temperature. | Running the reaction at a lower temperature can sometimes improve selectivity for the mono-propargylated product. |
Low Yield in Carboxylation Step
| Problem | Possible Causes | Troubleshooting Steps |
| Incomplete reaction of Propargyl-PEG4-alcohol | Inactive succinic anhydride. | Use fresh, high-quality succinic anhydride. |
| Insufficient catalyst or base. | Ensure the correct stoichiometric amounts of DMAP and TEA are used. | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents to prevent the hydrolysis of succinic anhydride.[5][6][7] | |
| Product loss during workup | The product is water-soluble. | During aqueous workup, ensure to saturate the aqueous layer with a salt like NaCl to reduce the solubility of the product and improve extraction efficiency into the organic phase. |
Experimental Protocols
Synthesis of Propargyl-PEG4-alcohol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, washed with hexane) portion-wise.
-
Reaction: After the addition of NaH is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Propargylation: Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
-
Preparation: In a round-bottom flask, dissolve Propargyl-PEG4-alcohol in anhydrous dichloromethane.
-
Addition of Reagents: Add succinic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: 1H NMR Characterization of this compound and Potential Impurities
| Compound | Key 1H NMR Signals (ppm, CDCl3) |
| This compound | ~4.2 (t, 2H, -CH2-O-C=O), ~3.7-3.6 (m, 16H, PEG backbone), ~2.6 (t, 4H, -O-C=O-CH2-CH2-COOH), ~2.4 (t, 1H, -C≡CH) |
| Propargyl-PEG4-alcohol | ~4.2 (d, 2H, -O-CH2-C≡CH), ~3.7-3.6 (m, 16H, PEG backbone), ~2.4 (t, 1H, -C≡CH) |
| Di-propargylated PEG4 | ~4.2 (d, 4H, -O-CH2-C≡CH), ~3.7-3.6 (m, 16H, PEG backbone), ~2.4 (t, 2H, -C≡CH) |
| Tetraethylene Glycol | ~3.7-3.6 (m, 16H, PEG backbone), ~2.5 (br s, 2H, -OH) |
| Succinic Acid | ~2.6 (s, 4H, -CH2-CH2-) |
Table 2: HPLC-MS Characterization
| Compound | Expected [M+Na]+ (m/z) | Typical Retention Time (minutes) * |
| This compound | 341.15 | ~8.5 |
| Propargyl-PEG4-alcohol | 233.14 | ~6.2 |
| Di-propargylated PEG4 | 271.15 | ~7.8 |
| Tetraethylene Glycol | 195.12 | ~4.1 |
| Succinic Acid | 141.02 | ~2.5 |
*Typical retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.) and should be determined empirically.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common impurity formation pathways.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Guide to Confirming Propargyl-PEG4-acid Conjugation Success
For researchers, scientists, and drug development professionals, the successful conjugation of linker molecules like Propargyl-PEG4-acid is a critical step in creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents. This linker features a terminal carboxylic acid for attachment to biomolecules and a propargyl group for subsequent "click" chemistry reactions.[1][2][3] Robust, empirical validation is essential to confirm that the covalent bond has formed successfully before proceeding with downstream applications.
This guide provides a comparative overview of the most common and effective analytical techniques to confirm the success of a this compound conjugation reaction. We will delve into the principles of each method, present detailed experimental protocols, and offer a clear comparison to help you select the most appropriate technique for your specific research needs.
The Conjugation Reaction: Amide Bond Formation
This compound is typically conjugated to a biomolecule (e.g., a protein, antibody, or peptide) through its terminal carboxylic acid group. This reaction targets primary amines, such as the ε-amine of lysine residues, and requires chemical activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a stable amide bond.[1][4]
The primary goal of the analytical confirmation is to verify the formation of this new amide linkage and quantify the efficiency of the conjugation.
Figure 1. Amide bond formation via EDC/NHS chemistry.
Comparison of Analytical Confirmation Methods
A variety of analytical techniques can be employed to confirm conjugation, each offering distinct advantages and limitations. The choice of method depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.[5][6]
| Method | Principle | Information Provided | Pros | Cons |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. A successful conjugation results in a predictable mass increase. | Quantitative (degree of labeling), Confirmatory (mass shift). | High sensitivity and accuracy; provides definitive confirmation.[7][8] | Requires specialized equipment; complex spectra with heterogeneous conjugates.[7] |
| HPLC (RP, SEC, HIC) | Separates molecules based on physicochemical properties like hydrophobicity (RP), size (SEC), or surface hydrophobicity (HIC). | Qualitative (retention time shift), Quantitative (peak integration). | Widely available; can assess purity and aggregation.[9] | Indirect confirmation; resolution may be insufficient for small mass changes.[10] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Definitive structural confirmation. | Unambiguous confirmation of covalent bond formation.[11] | Low sensitivity; complex for large biomolecules like proteins.[11][12] |
| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations, identifying functional groups. | Qualitative (presence of amide bond). | Rapid and simple for confirming the presence of functional groups. | Low sensitivity; peaks can be broad and overlapping in complex samples.[13] |
| Click Chemistry Assay | A downstream functional check where the propargyl group on the conjugate reacts with an azide-tagged reporter (e.g., fluorescent dye). | Functional confirmation of the accessible propargyl group. | Confirms the availability of the alkyne for the next step; highly specific.[14][15] | Indirect confirmation of the initial conjugation; requires an additional reaction step. |
Detailed Experimental Protocols
Protocol 1: General EDC/NHS-Mediated Conjugation
This protocol provides a general guideline for conjugating this compound to an amine-containing biomolecule.
-
Reagent Preparation :
-
Dissolve the biomolecule (e.g., protein) in a suitable buffer (e.g., PBS or MES) at pH 6.0-7.5 to a final concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).
-
Dissolve this compound in an organic solvent like DMSO or DMF to a high concentration (e.g., 50 mg/mL).
-
-
Activation of Carboxylic Acid :
-
Add a 5 to 10-fold molar excess of this compound to the biomolecule solution.
-
Add a 2-fold molar excess (relative to the PEG linker) of EDC, followed immediately by a 5-fold molar excess of NHS.
-
-
Conjugation Reaction :
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Purification :
-
Remove unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The chosen method will depend on the stability and size of the biomolecule.
-
Protocol 2: Confirmation by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful tool for analyzing PEGylated proteins and is often the method of choice for confirming conjugation.[7][8][16]
-
Sample Preparation :
-
Obtain samples of the unconjugated biomolecule and the purified conjugate.
-
Prepare a matrix solution appropriate for the biomolecule's mass range (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).[8]
-
-
Spotting :
-
Mix the biomolecule/conjugate sample (typically 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Allow the mixture to air dry completely (dried-droplet method).
-
-
Data Acquisition :
-
Analyze the samples using a MALDI-TOF mass spectrometer in linear mode, which is optimal for large molecules.
-
Acquire spectra for both the unconjugated and conjugated samples.
-
-
Data Analysis :
-
Compare the spectra. A successful conjugation will show a new peak or a distribution of peaks corresponding to the mass of the biomolecule plus one or more this compound moieties (Molecular Weight ≈ 260.28 Da).[3] The observed mass shift will be slightly less due to the loss of a water molecule (18.02 Da) during amide bond formation.
-
Protocol 3: Confirmation by Reverse-Phase HPLC (RP-HPLC)
HPLC is excellent for monitoring reaction progress and confirming a change in the physicochemical properties of the biomolecule post-conjugation.[17][18]
-
System Setup :
-
Use a C4 or C18 RP-HPLC column suitable for protein or peptide separation.
-
Set up a gradient elution using Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
-
Sample Analysis :
-
Inject the unconjugated starting material to establish a reference retention time.
-
Inject the purified conjugate sample.
-
Monitor the elution profile using a UV detector, typically at 280 nm for proteins.
-
-
Data Interpretation :
-
The addition of the hydrophilic PEG linker will typically cause the conjugate to elute earlier than the unconjugated, more hydrophobic starting material. The appearance of a new, earlier-eluting peak is a strong indicator of successful conjugation.
-
Visualization of Workflows and Logic
Figure 2. General workflow for conjugation and confirmation.
Figure 3. Decision tree for selecting a confirmation method.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propargyl-PEG4-S-PEG4-acid, 2055041-20-6 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 7. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. covalx.com [covalx.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Characterizing Propargyl-PEG4-Acid Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of small molecules and peptides conjugated with Propargyl-PEG4-acid, a common hydrophilic linker. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods to facilitate informed decisions in your research and development workflows.
This compound is a discrete polyethylene glycol (PEG) linker containing a terminal alkyne group for click chemistry and a carboxylic acid for amide bond formation. Its defined length and hydrophilicity make it a valuable tool in the synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Accurate characterization of these conjugates is essential to confirm structure, purity, and homogeneity, all of which are critical for their therapeutic efficacy and safety.
Mass Spectrometry for this compound Conjugate Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of bioconjugates due to its high sensitivity, speed, and ability to provide precise molecular weight information. The two most common MS techniques for this application are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is particularly well-suited for the analysis of polar and thermally labile molecules like this compound conjugates. It is often coupled with liquid chromatography (LC-MS) to separate complex mixtures before mass analysis, providing both retention time and mass-to-charge ratio (m/z) data.
Key Performance Characteristics of ESI-MS:
| Parameter | Performance |
| Mass Accuracy | High (< 5 ppm with high-resolution instruments) |
| Sensitivity | High (picomole to femtomole range) |
| Sample Consumption | Low (microliters) |
| Throughput | High, especially with automation |
| Fragmentation | Controllable for structural elucidation (MS/MS) |
Experimental Protocol: LC-ESI-MS/MS of a this compound Peptide Conjugate
This protocol outlines a general procedure for the analysis of a peptide conjugated with this compound.
-
Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
The final concentration should be in the low micromolar to nanomolar range.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10-15 minutes) is typically effective for separating the conjugate from unconjugated starting materials.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z) to identify the molecular ions of the conjugate.
-
MS/MS Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of the conjugate. Collision-Induced Dissociation (CID) is the most common fragmentation method. In-source fragmentation can also be utilized to generate fragment ions.[2][3]
-
Expected Fragmentation Pattern:
The fragmentation of this compound peptide conjugates in MS/MS experiments typically involves cleavage of the amide bond of the peptide backbone, resulting in b- and y-type fragment ions. Additionally, fragmentation within the PEG linker can occur, leading to neutral losses of ethylene glycol units (44 Da). The propargyl group may also undergo specific fragmentation.
References
A Comparative Guide to the NMR Analysis of Propargyl-PEG4-acid and Its Derivatives
For researchers, scientists, and drug development professionals, a detailed understanding of the chemical structure and purity of linker molecules is paramount. This guide provides a comparative analysis of Propargyl-PEG4-acid and its common derivatives, Propargyl-PEG4-amine and Propargyl-PEG4-NHS ester, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound is a hydrophilic, heterobifunctional linker widely employed in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal alkyne group for click chemistry reactions and a carboxylic acid for conjugation to amine-containing molecules. The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between the conjugated moieties. This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound and two key derivatives, offering a baseline for their identification and quality assessment.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its amine and N-hydroxysuccinimide (NHS) ester derivatives. These values are essential for verifying the successful synthesis and purity of these linkers.
| Assignment | This compound | Propargyl-PEG4-amine | Propargyl-PEG4-NHS ester |
| -C≡CH | ~2.45 ppm (t, 1H) | ~2.41 ppm (t, 1H) | ~2.51 ppm (t, 1H) |
| -OCH₂-C≡CH | ~4.15 ppm (d, 2H) | ~4.18 ppm (d, 2H) | ~4.20 ppm (d, 2H) |
| PEG Backbone (-OCH₂CH₂O-) | ~3.65 ppm (m, 12H) | ~3.60-3.70 ppm (m, 12H) | ~3.60-3.75 ppm (m, 12H) |
| -OCH₂-COOH / -OCH₂-CH₂-NH₂ / -OCH₂-COONHS | ~3.75 ppm (t, 2H) | ~3.51 ppm (t, 2H) | ~3.85 ppm (t, 2H) |
| -CH₂-COOH / -CH₂-NH₂ / -CH₂-COONHS | ~2.62 ppm (t, 2H) | ~2.85 ppm (t, 2H) | ~2.90 ppm (t, 2H) |
| NHS Protons (-COCH₂CH₂CO-) | N/A | N/A | ~2.83 ppm (s, 4H) |
| -COOH / -NH₂ | Variable, broad | Variable, broad | N/A |
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet). Integration (number of protons) is provided in parentheses.
| Assignment | This compound (Predicted) | Propargyl-PEG4-S-PEG4-acid (Reference) |
| -C≡CH | ~80 ppm | 80.1 ppm |
| -C≡CH | ~75 ppm | Not specified |
| -OCH₂-C≡CH | ~58 ppm | Not specified |
| PEG Backbone (-OCH₂CH₂O-) | ~70-71 ppm | 70.2–69.8 ppm |
| -CH₂-COOH | ~35 ppm | 33.1 ppm (-SCH₂-) |
| -COOH | ~172 ppm | 174.5 ppm |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
Experimental Protocols
NMR Sample Preparation:
-
Weigh 5-10 mg of the this compound or its derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Dimethyl sulfoxide-d₆).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
If necessary, filter the solution to remove any particulate matter.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the solvent peak.
-
Visualizing the NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound and its derivatives.
Caption: Workflow for NMR analysis.
Chemical Structures and Key NMR-Active Nuclei
The following diagram highlights the key functional groups within this compound and its derivatives that are readily identified by NMR spectroscopy.
Caption: Key functional groups.
This guide provides a foundational understanding of the NMR characteristics of this compound and its common derivatives. By utilizing the provided data and protocols, researchers can confidently identify and assess the quality of these critical linker molecules in their drug development endeavors.
References
Propargyl-PEG4-acid in Focus: A Comparative Guide to PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Propargyl-PEG4-acid with other polyethylene glycol (PEG) linkers used in the development of Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed protocols.
The linker is a critical component of an Antibody-Drug Conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties to ADCs. This guide provides an objective comparison of this compound with other commonly used PEG linkers, with a focus on their performance and supporting experimental data.
This compound is a non-cleavable linker that utilizes "click chemistry" for the conjugation of the payload to the antibody. This method offers high efficiency and specificity. The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its solubility and stability.
Comparative Analysis of PEG Linkers
The choice of a PEG linker in ADC design is a strategic decision that depends on the specific antibody, payload, and desired therapeutic outcome. The primary alternatives to this compound and its click chemistry-based conjugation are maleimide- and N-Hydroxysuccinimide (NHS) ester-based PEG linkers.
| Feature | This compound | Maleimide-PEG-acid | NHS-PEG-acid |
| Conjugation Chemistry | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | Michael addition to thiol groups (e.g., from reduced cysteines) | Reaction with primary amines (e.g., lysine residues) |
| Cleavability | Non-cleavable | Can be part of cleavable or non-cleavable designs | Can be part of cleavable or non-cleavable designs |
| Site-Specificity | High, when combined with engineered azide-containing antibodies | Moderate to high, depending on the number of accessible cysteines | Low, targets multiple lysine residues leading to heterogeneous ADCs |
| Stability of Conjugate | High, forms a stable triazole ring | Thioether bond is generally stable, but can be susceptible to retro-Michael reaction leading to payload loss[1][2][3] | Amide bond is highly stable |
| Hydrophilicity | Good, due to the PEG4 spacer | Good, due to the PEG spacer | Good, due to the PEG spacer |
| Potential for Aggregation | Lower, due to increased hydrophilicity and defined conjugation | Can be higher with hydrophobic payloads, though PEG mitigates this[4][5] | Can be higher with hydrophobic payloads and high DARs |
Performance Data Overview
Direct head-to-head comparative studies with this compound are limited in publicly available literature. However, we can infer its performance based on studies comparing the underlying conjugation chemistries and linker types.
In Vitro Cytotoxicity (IC50)
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. While specific IC50 values are highly dependent on the antibody, payload, and target cell line, the linker can influence potency. For instance, a study comparing different non-cleavable linkers, including one with an alkyne group similar to this compound, showed that ADCs with the alkyne linker achieved tumor suppression at low doses (0.31 and 1 mg/kg) in a xenograft model, whereas an ADC with a triazole-containing linker required a much higher dose (36 mg/kg)[6]. This suggests that the chemical nature of the linker, even within the non-cleavable category, can significantly impact efficacy.
Illustrative IC50 Data for Different Linker Chemistries (Compiled from various sources)
| Linker Type | Antibody-Payload | Target Cell Line | IC50 (ng/mL) | Reference (Illustrative) |
| Click Chemistry (Alkyne) | Anti-HER2-MMAE | KPL-4 (HER2/3+) | Potent in vivo activity reported at low mg/kg doses[6] | [6] |
| Maleimide (Cleavable) | Trastuzumab-vc-MMAE | Various HER2+ lines | 13-50 | [7] |
| Maleimide (Non-cleavable) | J2898A-SMCC-DM1 | EGFR-positive | Potency demonstrated, clearance slightly faster than a non-maleimide control[3] | [3] |
| NHS Ester (Non-cleavable) | Trastuzumab-DM1 (T-DM1) | HER2+ | ~3-4 day half-life in humans, indicating stability and sustained activity | [8] |
Note: The data in this table is for illustrative purposes and not from a direct head-to-head comparative study.
In Vivo Stability and Pharmacokinetics
The stability of the linker in circulation is paramount for minimizing off-target toxicity and maximizing the amount of payload delivered to the tumor. Non-cleavable linkers, such as this compound, generally exhibit higher plasma stability compared to some cleavable linkers[8]. The click chemistry-formed triazole linkage is known for its exceptional stability. In contrast, maleimide-based linkages have shown susceptibility to a retro-Michael reaction, which can lead to premature drug release[1][2][3].
PEGylation, a feature of all the compared linkers, generally improves the pharmacokinetic profile of ADCs by increasing their hydrodynamic volume, which reduces renal clearance and prolongs circulation half-life[9][10][]. The length of the PEG chain is a critical parameter, with longer chains often leading to slower clearance but potentially reduced in vitro potency[10]. A PEG4 spacer, as in this compound, represents a balance between improving hydrophilicity and maintaining a compact linker design.
Comparative Pharmacokinetic Parameters (Illustrative)
| Linker Type | Key Finding | Reference |
| Click Chemistry (Alkyne) | ADCs with an alkyne-containing non-cleavable linker demonstrated in vivo efficacy at low doses, suggesting good stability and tumor accumulation.[6] | [6] |
| Maleimide | ADCs with maleimide-cysteine linkages can lose a significant portion of their payload in serum due to the retro-Michael reaction.[2] | [2] |
| PEGylated Linkers (General) | PEGylation improves pharmacokinetics by prolonging half-life and reducing clearance. Longer PEG chains generally lead to slower clearance. | [9][10][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Replace the existing medium with the ADC dilutions.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Processing:
-
To measure intact ADC: Use an affinity capture method (e.g., protein A/G beads) to isolate the antibody and conjugated ADC.
-
To measure released payload: Precipitate the plasma proteins (e.g., with acetonitrile) and collect the supernatant.
-
-
Quantification:
-
Intact ADC: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR) over time.
-
Released Payload: Quantify the free payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic parameters of the ADC in an animal model.
Methodology:
-
Animal Model: Use relevant animal models (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Analyte Quantification: Use validated analytical methods to measure the concentrations of:
-
Total antibody: ELISA.
-
Intact ADC (conjugated antibody): Affinity capture followed by LC-MS or HIC.
-
Free payload: LC-MS/MS analysis of plasma extracts.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), area under the curve (AUC), and half-life (t½).
Visualizing the Concepts
Conclusion
This compound, with its utilization of click chemistry, offers a compelling option for the development of stable and homogeneous ADCs. The non-cleavable nature and the inherent stability of the triazole linkage contribute to a favorable pharmacokinetic profile by minimizing premature payload release. The PEG4 spacer enhances hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic payloads.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Propargyl-PEG4-acid vs. NHS-PEG4-acid for protein labeling
An Objective Comparison of Propargyl-PEG4-acid and NHS-PEG4-acid for Protein Labeling
Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone of successful protein labeling for applications ranging from diagnostics and cellular imaging to the development of antibody-drug conjugates. This guide offers a direct comparison of two prevalent PEGylated linkers: this compound and NHS-PEG4-acid. We will examine their chemical reactivity, performance metrics, and provide detailed experimental procedures to inform your selection process.
Fundamental Chemistry of the Linkers
This compound provides a terminal alkyne functional group. This alkyne is a bioorthogonal handle, meaning it does not react with native biological functional groups. Its primary utility is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which allows for the specific covalent attachment of an azide-modified molecule (e.g., a therapeutic payload, a fluorescent dye, or a biotin tag).
NHS-PEG4-acid features an N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form a stable amide bond. This is a widely used and well-documented method for protein bioconjugation.
Reaction Mechanisms and Experimental Workflow
The operational workflows for these two linkers are fundamentally different, which has significant implications for experimental design.
This compound Labeling Workflow: This is a two-stage process. The first stage involves attaching the propargyl-PEG linker to the protein, typically by activating the carboxylic acid with EDC/NHS to react with protein amines. The second stage is the highly specific click reaction, where the alkyne-modified protein is reacted with an azide-containing molecule in the presence of a copper(I) catalyst.
Caption: Two-stage protein labeling workflow using this compound.
NHS-PEG4-acid Labeling Workflow: This method offers a more direct, single-stage conjugation. The NHS-PEG4-acid is reacted directly with the protein, where the NHS ester forms amide bonds with available primary amines.
Caption: Single-stage protein labeling workflow using NHS-PEG4-acid.
Quantitative Performance Comparison
The selection between these two linkers is often dictated by the specific demands of the intended application, such as the need for site-specificity, the sensitivity of the protein to reaction conditions, and the nature of the molecule being conjugated.
| Parameter | This compound (via Click Chemistry) | NHS-PEG4-acid (Direct Amine Coupling) |
| Reaction Specificity | Very High: The alkyne-azide reaction is bioorthogonal and highly specific, minimizing off-target reactions. | Moderate: Reacts with all accessible primary amines (lysines, N-terminus), potentially leading to a heterogeneous product. |
| Reaction Steps | Two distinct steps: Amine coupling followed by click chemistry. | A single amine coupling step. |
| Control over Stoichiometry | The two-step process can offer more precise control over the degree of labeling. | Can be challenging to control the precise number of labels per protein molecule. |
| Biocompatibility | The requirement for a copper catalyst in standard CuAAC can be a concern for cellular applications due to cytotoxicity. However, copper-free click chemistry alternatives exist. | The reaction is generally considered biocompatible, with no toxic metal catalysts required. |
| Versatility | The alkyne handle can be paired with a vast library of azide-modified molecules. | The NHS ester directly conjugates the PEG-acid linker. |
| Ease of Implementation | More complex, requiring two separate reactions and purifications. | Simpler and more direct, with a well-established protocol. |
Detailed Experimental Protocols
Protocol 1: Labeling with this compound and Subsequent CuAAC
This protocol is divided into the initial protein modification and the subsequent click reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand
-
Desalting columns for purification
Methodology:
Stage A: Protein Modification with Propargyl Moiety
-
Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in an appropriate solvent like DMSO or water.
-
Carboxylic Acid Activation: In a microfuge tube, combine this compound with a 1.5-fold molar excess of both EDC and NHS in reaction buffer. Incubate for 20 minutes at room temperature.
-
Conjugation to Protein: Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point for optimization.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess linker and activation reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Stage B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Click Reagent Preparation:
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the THPTA ligand in water.
-
Dissolve the azide-functionalized molecule in a compatible solvent.
-
-
Reaction Assembly: To the alkyne-modified protein from Stage A, add the azide-functionalized molecule (typically 1.5- to 5-fold molar excess), followed by the THPTA ligand.
-
Reaction Initiation: Add the CuSO₄ solution, followed immediately by the sodium ascorbate solution to reduce Cu(II) to the catalytically active Cu(I) state.
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
Final Purification: Purify the final protein conjugate using a desalting column or other chromatographic method to remove the copper catalyst and unreacted reagents.
Protocol 2: Direct Protein Labeling with NHS-PEG4-acid
This is a more straightforward, single-stage protocol.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2–8.0)
-
NHS-PEG4-acid
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Methodology:
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-acid in a dry, water-miscible solvent such as DMSO. The NHS ester is moisture-sensitive.
-
Conjugation Reaction: Add a 5- to 25-fold molar excess of the dissolved NHS-PEG4-acid to the protein solution. The optimal ratio should be determined empirically for the specific protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is most efficient at a pH between 7.2 and 8.0.
-
Reaction Quenching: Stop the reaction by adding the quenching solution (e.g., Tris-HCl) to a final concentration of 50–100 mM. This will consume any unreacted NHS ester. Incubate for an additional 20 minutes.
-
Purification: Remove excess labeling reagent and byproducts via a desalting column, dialysis, or size-exclusion chromatography.
Logical Framework for Reagent Selection
The decision between these two linkers can be guided by the primary objectives of the experiment.
Caption: Decision matrix for selecting the appropriate PEG4 linker.
Conclusion
The choice between this compound and NHS-PEG4-acid is a trade-off between specificity and simplicity.
Select this compound for:
-
Applications demanding high specificity and minimal off-target modification.
-
Conjugating molecules that are sensitive to the conditions of direct amine coupling but are available with an azide handle.
-
Experiments in complex biological media where bioorthogonality is a key advantage.
Select NHS-PEG4-acid for:
-
Rapid and straightforward labeling protocols.
-
Situations where a degree of labeling heterogeneity is acceptable.
-
Experiments where the use of potentially cytotoxic metal catalysts must be avoided.
A thorough evaluation of your experimental goals, protein characteristics, and the nature of the molecule to be conjugated will guide the selection of the most suitable reagent for your research.
A Comparative Guide to the Stability of the Triazole Linkage from Propargyl-PEG4-acid
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the stability, efficacy, and overall success of a bioconjugate. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has introduced the 1,2,3-triazole linkage as a highly robust and reliable connection.[1] This guide provides an objective comparison of the stability of the triazole linkage, as formed from reagents like Propargyl-PEG4-acid, with other common bioconjugation linkages, supported by established experimental methodologies for assessing linkage integrity.
The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle, making it an excellent and reliable linker in a multitude of applications, including drug development where it can function as a bioisostere for the amide bond.[1][2] Its inherent stability is a primary advantage of employing click chemistry for bioconjugation.[1] The propargyl group of this compound reacts with an azide-bearing molecule via CuAAC to form this stable triazole linkage.[3][4]
Comparative Stability of Bioconjugation Linkages
The stability of a linker is paramount, especially for in vivo applications where the bioconjugate is exposed to a complex biological environment. The triazole linkage exhibits exceptional stability compared to many other common linkages.
Table 1: Comparison of Linker Stability under Various Conditions
| Linker Type | Formation Reaction | Hydrolytic Stability | Enzymatic Stability | Reductive Stability | Oxidative Stability |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | High (Resistant to acid/base)[1][5] | High (Resistant to proteases)[1][6][7] | High[5] | High[1][5] |
| Amide | Amine-Carboxylic Acid Condensation | High | Susceptible to proteases[6][8] | High | Moderate |
| Ester | Alcohol-Carboxylic Acid Condensation | Labile (Susceptible to acid/base hydrolysis)[1] | Susceptible to esterases | High | Moderate |
| Hydrazone | Hydrazine-Aldehyde/Ketone Condensation | pH-dependent (Labile at acidic pH)[1] | Generally stable | Moderate | Moderate |
| Oxime | Hydroxylamine-Aldehyde/Ketone Condensation | More stable than hydrazones | Generally stable | Moderate | Moderate |
| Thioether | Thiol-Maleimide Addition | High | Generally stable | Moderate (Maleimide ring can open) | Susceptible to oxidation |
| Disulfide | Thiol-Disulfide Exchange | High | Generally stable | Labile (Cleaved by reducing agents) | Moderate |
The exceptional stability of the 1,2,3-triazole linkage is attributed to its aromaticity and the strength of the covalent bonds within the heterocyclic ring.[1] This makes it particularly advantageous for applications requiring long-term stability in biological systems.
Experimental Protocols for Stability Assessment
To quantitatively evaluate and compare the stability of a triazole linkage, a forced degradation study is the standard experimental approach.[1] This involves subjecting the triazole-containing molecule to a range of stress conditions that are more aggressive than typical storage or in vivo conditions to accelerate degradation.
1. Sample Preparation:
-
Prepare a stock solution of the triazole-linked compound (e.g., a conjugate formed using this compound) in a suitable solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent compatible with the subsequent analytical method).[1] A typical starting concentration is 1 mg/mL, but this may be adjusted based on the sensitivity of the analytical instrumentation.[1]
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in a solution of 0.1 M hydrochloric acid (HCl) at a controlled temperature, for example, 60 °C.[1]
-
Basic Hydrolysis: Incubate the sample in a solution of 0.1 M sodium hydroxide (NaOH) at a controlled temperature, for example, 60 °C.[1]
-
Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Reductive Stability: Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH) or dithiothreitol (DTT), in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]
-
Thermal Stability: Incubate the sample in a neutral buffer at an elevated temperature, for instance, between 60-80 °C.[1]
-
Photostability: Expose the sample to a controlled light source, such as a UV lamp, to assess for light-induced degradation.[9]
3. Time Points:
-
Collect aliquots from each of the stressed samples at various time points.[1] A representative time course could include 0, 2, 4, 8, 24, and 48 hours.[1]
4. Analytical Method:
-
The primary analytical technique for quantifying the degradation is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[1]
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid (e.g., 0.1%), is typically employed for efficient separation and ionization.[1]
-
Detection: The concentration of the intact parent compound is monitored, along with the appearance of any new peaks that correspond to degradation products, using both UV detection and mass spectrometry.[1] The identity of degradation products can be confirmed by their mass-to-charge ratio (m/z) and their fragmentation patterns in MS/MS analysis.[1]
-
5. Data Analysis:
-
For each stress condition, plot the percentage of the intact compound remaining against time.[1]
-
If degradation is observed, calculate the degradation rate constant and the half-life (t₁/₂) of the linkage under each specific condition.[1]
Caption: Experimental workflow for a forced degradation study to assess linker stability.
Visualizing Linker Stability
The concept of linker stability can be visualized as a landscape where more stable linkers reside at lower potential energy states, requiring more energy to be cleaved.
Caption: Conceptual diagram illustrating the relative stability of common bioconjugation linkages.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
Stability Showdown: A Comparative Guide to Propargyl-PEG4-Acid and Alternative Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. The linker, a seemingly simple bridge, dictates the fate of the potent payload, ensuring it remains tethered to the antibody in circulation and is released only at the tumor site. This guide provides a comprehensive comparison of in vitro and in vivo stability assays for ADC linkers, with a special focus on the emerging Propargyl-PEG4-acid linker and its alternatives.
While specific quantitative stability data for this compound in an ADC context is not yet widely published, its structural components—a polyethylene glycol (PEG) spacer and a propargyl group for click chemistry—suggest a design focused on enhancing hydrophilicity and providing a stable conjugation point.[1][2] This guide will, therefore, present data from structurally analogous PEGylated and cleavable linkers to provide a robust comparative framework.
In Vitro Stability: A Tale of Two Environments
The in vitro stability of an ADC is primarily assessed in two key biological mimics: plasma, to simulate circulation, and lysosomes, to replicate the intracellular environment where the payload is released.[3]
Plasma Stability: Resisting Premature Release
An ideal ADC linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[4] Plasma stability assays evaluate the integrity of the ADC over time in human, mouse, or rat plasma.[3] The primary metric for stability is the change in the drug-to-antibody ratio (DAR), which is monitored using techniques like liquid chromatography-mass spectrometry (LC-MS).[3] A minimal decrease in DAR over time indicates high plasma stability.[3]
Comparative In Vitro Plasma Stability of Cleavable Linkers
| Linker Type | Description | Stability in Human Plasma (% Intact ADC after 7 days) | Stability in Mouse Plasma (% Intact ADC after 7 days) | Key Features & Considerations |
| This compound (Analog) | Non-cleavable PEG linker with an alkyne for conjugation. Data is based on similar non-cleavable PEGylated linkers. | High (>95%) | High (>95%) | Expected high stability due to the non-cleavable nature and hydrophilic PEG spacer which can shield the linker from enzymatic degradation.[1][2] The propargyl group allows for stable triazole linkage via click chemistry.[2] |
| Valine-Citrulline (vc) | Dipeptide linker cleaved by lysosomal proteases (e.g., Cathepsin B). | High (>90%) | Moderate (can be susceptible to carboxylesterases)[5] | Widely used cleavable linker. Stability can be influenced by the surrounding sequence and conjugation site.[4][6] |
| Hydrazone | Acid-labile linker designed to cleave in the acidic environment of endosomes/lysosomes. | Moderate (can exhibit instability at physiological pH) | Moderate | One of the earlier linker technologies, often shows lower plasma stability compared to newer generations.[4] |
| Disulfide | Cleaved in the reducing environment of the cell. | Moderate to High (stability can be tuned) | Moderate to High | Stability is dependent on the steric hindrance around the disulfide bond. |
Lysosomal Stability: Ensuring Efficient Payload Release
Once the ADC is internalized by the target cancer cell, the linker must be efficiently cleaved within the lysosome to release the cytotoxic payload.[7] Lysosomal stability assays assess the rate of payload release when the ADC is incubated with isolated lysosomes or lysosomal enzymes.[3][8]
Comparative In Vitro Lysosomal Stability of Cleavable Linkers
| Linker Type | Cleavage Mechanism | Typical Release Profile | Considerations |
| This compound (Analog) | Non-cleavable | Payload is released upon degradation of the antibody backbone. | Release is generally slower and dependent on antibody processing.[9] |
| Valine-Citrulline (vc) | Enzymatic (Cathepsin B) | Rapid release (e.g., >80% in 30 minutes) | Efficient release in protease-rich environments.[3] |
| Hydrazone | pH-dependent hydrolysis | Release is triggered by low pH in endosomes/lysosomes. | Cleavage kinetics can be slower than enzymatic cleavage. |
| Disulfide | Reduction | Release is dependent on the intracellular glutathione concentration. | Efficient release in the reducing intracellular environment. |
In Vivo Stability: The Whole Picture
In vivo stability assays provide the most clinically relevant data by evaluating the ADC's pharmacokinetic (PK) profile in animal models.[10] These studies measure the concentrations of the total antibody, the conjugated ADC, and the free payload in the bloodstream over time.[10] A stable ADC will exhibit a long circulation half-life and minimal premature release of the payload.[10] The inclusion of PEG linkers has been shown to generally improve the PK profile of ADCs by increasing their hydrodynamic radius and reducing clearance.[1][11]
Impact of PEG Linker Length on In Vivo Pharmacokinetics
| PEG Linker Length | Effect on Clearance | Effect on Half-life | General In Vivo Performance |
| Short (e.g., PEG2-PEG4) | Faster clearance | Shorter half-life | May lead to reduced in vivo efficacy due to rapid clearance.[11] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, often reaching a plateau of PK improvement | Longer half-life | Often shows a significant improvement in in vivo efficacy, representing a balanced approach.[11][12] |
| Long (e.g., PEG24 and larger) | Significantly slower clearance | Significantly prolonged half-life | Can sometimes hinder in vitro potency but generally improves in vivo performance.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC linker stability.
In Vitro Plasma Stability Assay
-
Preparation : Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a buffer control to assess the inherent stability of the ADC.[3]
-
Time Points : Collect aliquots at various time points over a period of up to seven days (e.g., Day 0, 1, 3, 5, 7).[3]
-
Sample Processing : Isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A or G magnetic beads.[3]
-
Analysis : Analyze the captured ADC using LC-MS to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the released payload.[3][13]
In Vitro Lysosomal Stability Assay
-
Preparation : Incubate the ADC with isolated liver lysosomes (e.g., human or rat) or S9 fractions at 37°C in a buffer that maintains metabolic activity.[3][14]
-
Time Points : Collect samples at various time points, typically over 24 hours, to monitor the kinetics of payload release.[3]
-
Sample Processing : Stop the reaction (e.g., by heat inactivation) and use protein precipitation to separate the released payload from the ADC and lysosomal proteins.[3]
-
Analysis : Quantify the amount of released payload in the supernatant over time using LC-MS.[3][14]
In Vivo Stability (Pharmacokinetic) Assay
-
Administration : Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[15]
-
Blood Sampling : Collect blood samples at various time points post-administration.[10]
-
Sample Analysis :
-
Data Analysis : Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) for each analyte.[15]
Visualizing the Workflow and Pathways
To better illustrate the processes involved in stability testing and the mechanism of action of ADCs, the following diagrams are provided.
References
- 1. labinsights.nl [labinsights.nl]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. bioivt.com [bioivt.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Evaluation for ADCs Featuring Propargyl-PEG4-Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), directly influencing their potency, safety, and pharmacokinetic profile.[1] The choice of analytical methodology for DAR assessment is paramount, particularly with the increasing complexity of ADC design, including the use of hydrophilic linkers like Propargyl-PEG4-acid. This guide provides an objective comparison of the three predominant analytical techniques for DAR evaluation—Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS)—with a focus on their application to ADCs synthesized with a this compound linker.
The incorporation of a polyethylene glycol (PEG) spacer, such as in this compound, aims to improve the solubility and stability of ADCs by shielding the hydrophobic drug payload.[2][3] This modification can, however, influence the behavior of the ADC during chromatographic separation and mass spectrometric analysis, making the selection of an appropriate DAR evaluation method crucial.
Comparative Analysis of DAR Evaluation Methods
The selection of a DAR analysis method is often a balance between the desired level of detail, throughput, and compatibility with the specific ADC's characteristics. While direct comparative studies on ADCs using a this compound linker are not extensively available in published literature, this guide synthesizes data from studies on ADCs with similar PEGylated linkers and established analytical principles.
| Method | Principle | Advantages for PEGylated ADCs | Disadvantages for PEGylated ADCs | Typical Throughput |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing conditions. A decreasing salt gradient is used for elution.[4][5] | - Preserves the native structure of the ADC.[5] - Can resolve different DAR species (DAR 0, 2, 4, etc.).[6] - Considered a reference technique for cysteine-linked ADCs.[6] | - High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.[6] - Incompatible with direct MS coupling due to non-volatile salts.[7][8] - PEGylation may reduce hydrophobicity, potentially impacting resolution between DAR species.[9] - May not be suitable for highly hydrophobic ADCs (high DAR) which can be difficult to elute.[10] | Medium |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions using an organic solvent gradient.[4][11] | - Compatible with MS due to volatile mobile phases.[1] - Can be used for both intact and reduced ADC analysis.[12] - Often provides higher resolution than HIC.[10] | - Denaturing conditions lead to the loss of the ADC's native structure.[1] - For cysteine-linked ADCs, reduction of disulfide bonds is typically required, adding a sample preparation step.[4] | High |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of different DAR species.[13] | - Provides direct measurement of mass and can confirm the identity of each DAR species.[14] - Can be coupled with LC methods (LC-MS) for enhanced separation and characterization.[13] - "Middle-down" approaches can provide information on drug distribution between subunits.[15] | - Higher DAR species may have different ionization efficiencies, potentially leading to underestimation of the average DAR.[10] - Data analysis can be more complex and time-consuming than chromatographic methods alone.[12] - For cysteine-conjugated ADCs, native MS conditions are often preferred to avoid dissociation.[13] | Medium to High |
Experimental Data Summary
The following table summarizes representative data from a study on an ADC synthesized with a DBCO-PEG4 linker, which is structurally similar to a this compound linker, comparing RP-HPLC and MS for DAR determination.
| Analytical Method | DAR 0 (%) | DAR 1 (%) | DAR 2 (%) | Average DAR | Reference |
| Reduced RP-HPLC | Not Reported | Not Reported | Not Reported | 1.67 - 1.89 | [12] |
| Mass Spectrometry (MS) | Present | Present | Predominant | Comparable to RP-HPLC | [12] |
Note: The study cited did not report the percentage of each DAR species for the reduced RP-HPLC method but confirmed high DAR values. MS analysis provided comparable results and allowed for the identification of DAR0, DAR1, and DAR2 species.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol is a general guideline for the analysis of cysteine-linked ADCs.
Instrumentation:
-
A bio-inert HPLC system is recommended due to the high salt concentrations.[6]
-
HIC column (e.g., TSKgel Butyl-NPR).[8]
Reagents:
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10-100% B (linear gradient)
-
20-25 min: 100% B
-
25-30 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
This protocol is suitable for the analysis of reduced, site-specific ADCs.[12]
Instrumentation:
-
HPLC system with a binary gradient pump and diode array detector.
-
Reversed-phase column (e.g., Proteomix RP-1000).[12]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
Procedure:
-
Sample Preparation (Reduction):
-
Dilute the ADC to 1 mg/mL in PBS.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-60% B (linear gradient)
-
25-30 min: 60% B
-
30-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Calculate the average DAR based on the peak areas of the light and heavy chains with different drug loads.[16]
Mass Spectrometry (MS) for DAR Analysis
This protocol describes a general workflow for intact mass analysis of ADCs under denaturing conditions, often coupled with RP-LC.[15]
Instrumentation:
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer).[16]
Reagents:
-
As per the RP-HPLC protocol.
Procedure:
-
Sample Preparation: Prepare the ADC sample as described in the RP-HPLC protocol (intact or reduced).
-
LC-MS Conditions:
-
Use the chromatographic conditions from the RP-HPLC protocol.
-
The eluent is directly introduced into the mass spectrometer.
-
MS Settings (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: 500-4000 m/z
-
Capillary Voltage: 3500 V
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described DAR analysis methods.
Caption: Workflow for DAR analysis using Hydrophobic Interaction Chromatography (HIC).
Caption: Workflow for DAR analysis using Reversed-Phase HPLC (RP-HPLC).
Caption: Workflow for DAR analysis using Mass Spectrometry (MS).
References
- 1. lcms.cz [lcms.cz]
- 2. labinsights.nl [labinsights.nl]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
Validating the Activity of Propargyl-PEG4-Acid Conjugates: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The versatile bifunctional linker, Propargyl-PEG4-acid, has emerged as a valuable tool in the development of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its propargyl group allows for efficient "click" chemistry conjugation, while the carboxylic acid moiety enables straightforward coupling to amine-containing molecules. However, the ultimate success of a this compound conjugate hinges on its biological activity. This guide provides a comprehensive overview of essential functional assays to validate the efficacy of these conjugates, offering a comparative analysis with alternative approaches and detailed experimental protocols.
The Critical Role of the Linker in Bioconjugate Function
The linker component of a bioconjugate is more than just a spacer; it plays a critical role in the molecule's overall performance. In PROTACs, the linker's length and composition, often featuring polyethylene glycol (PEG) chains like in this compound, are pivotal for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] An improperly sized linker can lead to steric hindrance or an unfavorable orientation, thereby diminishing the efficiency of target protein degradation.
Similarly, in ADCs, the linker influences the stability of the conjugate in circulation, its release mechanism at the target site, and ultimately, its cytotoxic potency.[3][4] The hydrophilic nature of PEG linkers, such as the tetraethylene glycol unit in this compound, can enhance the solubility and pharmacokinetic properties of the entire conjugate.[2][5]
Functional Assays for PROTACs Featuring this compound Linkers
PROTACs constructed with this compound linkers mediate the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The following functional assays are crucial for validating the activity of these conjugates.
Target Protein Degradation Assay
This is the most direct measure of a PROTAC's primary function. The goal is to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Quantitative Data Comparison: Impact of PEG Linker Length on BRD4 Degradation
Systematic studies have demonstrated that the length of the PEG linker significantly impacts the degradation efficiency of PROTACs. The following table illustrates this relationship for a series of PROTACs targeting the BRD4 protein.
| Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][2] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1][2]
This data highlights that a PEG4 or PEG5 linker often provides an optimal balance for achieving high potency and maximal degradation for this particular target.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate the target cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC conjugate (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading for electrophoresis.[6][7]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6][8]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6][8]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[6][7]
Downstream Functional Assays
Validating that the degradation of the target protein leads to the desired biological outcome is a critical step.
-
Cell Viability/Cytotoxicity Assays: These assays measure the effect of target protein degradation on cell proliferation and survival. Common methods include the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[9][10]
-
Apoptosis Assays: To confirm that the observed cytotoxicity is due to programmed cell death, assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, can be employed.
Functional Assays for ADCs with this compound Linkers
ADCs utilize an antibody to deliver a potent cytotoxic payload to a specific target cell. The functional validation of ADCs involves assessing both the antibody's targeting ability and the payload's cytotoxic effect.
Binding and Internalization Assays
These assays confirm that the ADC retains its ability to bind to the target antigen on the cell surface and is subsequently internalized.
-
Binding Affinity Assays: Techniques like ELISA and flow cytometry can be used to determine the binding affinity of the ADC to its target antigen on cancer cells. It is crucial to compare the binding of the ADC to that of the unconjugated antibody to ensure that the conjugation process has not compromised its targeting function.
-
Internalization Assays: These assays are critical to ensure that the ADC is taken up by the target cells, a prerequisite for the payload to exert its effect.[11][12]
Experimental Protocol: Antibody Internalization Assay using Flow Cytometry
-
Cell Preparation: Harvest the target cells and resuspend them in a suitable buffer.
-
Antibody/ADC Incubation: Incubate the cells with the fluorescently labeled ADC or the primary ADC followed by a fluorescently labeled secondary antibody. A common method involves incubating the cells with the ADC at 4°C to allow for surface binding without internalization.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points.
-
Quenching of Surface Fluorescence: After internalization, quench the fluorescence of the non-internalized ADC on the cell surface. This can be achieved by using a quenching agent like trypan blue or an anti-fluorophore antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the internalized fluorescence. The increase in fluorescence intensity over time corresponds to the rate of internalization.[13][14]
In Vitro Cytotoxicity Assays
These assays are the ultimate measure of an ADC's functional activity, determining its ability to kill target cancer cells.
Quantitative Data Comparison: In Vitro Cytotoxicity of ADCs with Different Linkers
The choice of linker chemistry can significantly impact the in vitro potency of an ADC. The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) for ADCs with different linker types.
| Linker Type | Target Cell Line | IC50 (nM) |
| This compound (Cleavable) | SK-BR-3 (HER2+) | 5.2 |
| Thiol-Maleimide (Cleavable) | SK-BR-3 (HER2+) | 8.9 |
| Non-Cleavable Linker | SK-BR-3 (HER2+) | 15.7 |
This hypothetical data illustrates how a cleavable linker like one that could be constructed with this compound might lead to more potent in vitro cytotoxicity compared to a non-cleavable linker.
Experimental Protocol: In Vitro Cytotoxicity Assay using CellTiter-Glo®
-
Cell Seeding: Seed the target cancer cells in an opaque-walled 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.[9][15]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC for a predetermined period (e.g., 72-144 hours). Include an untreated control.[9][15]
-
Assay Procedure: After the incubation period, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[9][10]
Alternative Linker Technologies
While this compound offers a robust and versatile platform for bioconjugation, several alternative linker technologies are available, each with its own set of advantages.
-
Maleimide-based Linkers: These are commonly used for conjugation to cysteine residues in antibodies. They form stable thioether bonds. However, the stability of the maleimide-thiol adduct can sometimes be a concern.[16]
-
"Click Chemistry" Linkers: Besides the copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled by the propargyl group, strain-promoted alkyne-azide cycloaddition (SPAAC) using linkers like DBCO-PEG4-NHS Ester allows for copper-free click chemistry, which is advantageous for in vivo applications due to the toxicity of copper.[16][17]
-
Enzyme-Cleavable Linkers: These linkers, often containing dipeptides like Val-Cit, are designed to be cleaved by specific enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to targeted payload release.[18]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for a PROTAC utilizing a this compound linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 13. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Propargyl-PEG4-acid: A Guide for Laboratory Professionals
For immediate reference, Propargyl-PEG4-acid is classified as a self-reactive substance and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of down the drain or mixed with other chemical waste streams.
Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential information for the proper management of waste containing this compound.
Hazard Identification and Immediate Precautions
This compound is categorized as a self-reactive substance. This classification indicates that the chemical can undergo a strongly exothermic decomposition even without participation of oxygen from the air.
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Self-reactive, Category C | 🔥 | Danger | H242: Heating may cause a fire. |
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE:
-
Safety Goggles: To protect eyes from potential splashes.
-
Lab Coat: To protect skin and clothing.
-
Chemical-Resistant Gloves: To prevent direct skin contact.
All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary and mandatory method for the disposal of this compound is through a licensed and certified chemical waste disposal service.
Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with other chemical waste, especially with incompatible substances. It should be collected in a dedicated waste container.
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, sealed, and clearly labeled container. The label must indicate the full chemical name and the solvent used.
-
Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.
Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictogram (flame).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool chemical waste storage area. The storage temperature for the pure compound is -20°C.[1][2] Waste should be stored away from heat sources and incompatible materials.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name and a copy of the Safety Data Sheet (SDS) if available.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
This document is a procedural guide and does not cite specific experimental protocols. The disposal procedures are based on the safety information provided in the Safety Data Sheet for this compound.
References
Essential Safety and Operational Guide for Handling Propargyl-PEG4-acid
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Propargyl-PEG4-acid. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.
This compound is a heterobifunctional, PEGylated crosslinker used in bioconjugation and as a building block in chemical biology and medicinal chemistry.[1] It features a carboxylic acid and a propargyl group, allowing for reactions with primary amines and azide-containing compounds, respectively.[2][3] The polyethylene glycol (PEG) spacer enhances its solubility in aqueous solutions.[3][4]
Hazard Identification and Safety Precautions
This compound is classified as a self-reactive substance, category C.[1] It is crucial to handle this chemical with appropriate safety measures to prevent potential hazards.
GHS Pictogram:
🔥
Signal Word: Danger[1]
Hazard Statement: H242 - Heating may cause a fire.[1]
Precautionary Statements: [1]
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P234: Keep only in original container.
-
P235: Keep cool.
-
P240: Ground and bond container and receiving equipment.
-
P370 + P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
P403: Store in a well-ventilated place.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[5][6] The following equipment should be worn at all times:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU EN 166 or US NIOSH standards.[7][8][9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or PVC, are essential to prevent skin contact.[8][9][10] Gloves must be inspected before use and changed immediately if contaminated.[7][11]
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn to protect the skin.[8][10] For larger quantities or in case of a spill, a full chemically impervious suit may be necessary.[8]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[5][7]
-
Footwear: Wear closed-toe, chemical-resistant footwear.[5][8]
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental success. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10]
Step-by-Step Handling Procedure:
-
Preparation and Inspection:
-
Handling the Compound:
-
Allow the container to reach room temperature before opening.
-
Use spark-proof tools and explosion-proof equipment.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid the formation of dust and aerosols.[10]
-
If dissolving the compound, use anhydrous solvents like DMSO or DMF to preserve its reactive groups.[4]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.[13]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated waste container for halogenated or non-halogenated organic solvents, depending on the solvent used.[13] Do not mix with aqueous waste.[13]
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have come into direct contact with the chemical in a designated solid chemical waste container.[13]
-
-
Professional Disposal:
-
The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[13]
-
Do not discharge the chemical or its containers into sewer systems or waterways.[10]
-
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 1415800-32-6 | [1] |
| Molecular Formula | C₁₂H₂₀O₆ | [1] |
| Molecular Weight | 260.28 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Density | 1.164 g/mL | [1] |
| Refractive Index | n/D 1.460 | [1] |
| Purity | >98% | [2] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 1415800-32-6 [sigmaaldrich.com]
- 2. This compound, 1415800-32-6 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 5. cp.org.nz [cp.org.nz]
- 6. sams-solutions.com [sams-solutions.com]
- 7. targetmol.com [targetmol.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. healthybean.org [healthybean.org]
- 10. targetmol.com [targetmol.com]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
